3-(3-Bromophenyl)-5-methyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAINCJDFHUONJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-(3-Bromophenyl)-5-methyl-1H-pyrazole. This pyrazole derivative holds significant potential as a scaffold in medicinal chemistry and drug development due to the prevalence of the pyrazole core in numerous pharmacologically active agents. This document outlines a reliable two-step synthetic pathway, commencing with the Claisen condensation to form the key intermediate, 1-(3-bromophenyl)butane-1,3-dione, followed by a cyclocondensation reaction with hydrazine hydrate. Detailed, step-by-step experimental protocols are provided for both synthetic stages. Furthermore, this guide delves into the comprehensive characterization of the target molecule, detailing the expected outcomes from a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices and the principles of the characterization methods are explained to provide a deeper understanding for the practicing researcher.
Introduction
Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties[1]. The incorporation of a bromine atom onto the phenyl ring at the 3-position introduces a valuable functional handle for further synthetic modifications, such as cross-coupling reactions, thereby expanding the molecular diversity accessible from this core structure. The 5-methyl substituent can also play a crucial role in modulating the steric and electronic properties of the molecule, influencing its binding affinity to biological targets. This guide serves as a practical, field-proven manual for the synthesis and rigorous characterization of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, ensuring scientific integrity and reproducibility.
Synthetic Strategy and Rationale
The synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is most efficiently achieved through a two-step process. The chosen strategy hinges on the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative[2].
Step 1: Synthesis of 1-(3-Bromophenyl)butane-1,3-dione (the β-Dicarbonyl Precursor)
The requisite precursor, 1-(3-bromophenyl)butane-1,3-dione, is synthesized via a Claisen condensation reaction. This reaction involves the base-mediated acylation of a ketone with an ester. In this specific case, 3-bromoacetophenone is treated with ethyl acetate in the presence of a strong base, such as sodium ethoxide[3][4]. The ethoxide deprotonates the α-carbon of ethyl acetate, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of 3-bromoacetophenone. Subsequent collapse of the tetrahedral intermediate and acidification yields the desired β-dicarbonyl compound. The use of a strong, non-nucleophilic base is crucial to drive the equilibrium towards the product by deprotonating the resulting β-dicarbonyl, which is more acidic than the starting materials.
Step 2: Cyclocondensation to form 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
The final step involves the cyclocondensation of 1-(3-bromophenyl)butane-1,3-dione with hydrazine hydrate. The reaction proceeds through initial nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to afford the stable aromatic pyrazole ring[2]. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps involved in the mechanism.
Experimental Protocols
Synthesis of 1-(3-Bromophenyl)butane-1,3-dione
Materials:
-
3-Bromoacetophenone
-
Ethyl acetate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), sodium ethoxide (1.1 equivalents) is suspended in absolute ethanol.
-
A solution of 3-bromoacetophenone (1.0 equivalent) in ethyl acetate (3.0 equivalents) is added dropwise to the stirred suspension at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting solid is dissolved in water and acidified to pH 5-6 with 1 M hydrochloric acid, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(3-bromophenyl)butane-1,3-dione.
Synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
Materials:
-
1-(3-Bromophenyl)butane-1,3-dione
-
Hydrazine hydrate
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-(3-bromophenyl)butane-1,3-dione (1.0 equivalent) in ethanol in a round-bottom flask, hydrazine hydrate (1.2 equivalents) is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 3-5 hours. The reaction progress is monitored by TLC.
-
After the reaction is complete, the ethanol is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 3-(3-Bromophenyl)-5-methyl-1H-pyrazole.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent to yield the pure product.
Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized 3-(3-Bromophenyl)-5-methyl-1H-pyrazole. The following data are predicted based on the analysis of structurally similar compounds[2][5].
Physical Properties
| Property | Predicted Value |
| Appearance | White to off-white solid |
| Melting Point | 70-80 °C (based on similar pyrazoles) |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is indicative of the electronic environment, the integration gives the ratio of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
-
Predicted Spectrum (in CDCl₃, 400 MHz):
-
δ ~ 10-12 ppm (broad singlet, 1H): This signal corresponds to the N-H proton of the pyrazole ring. The broadness is due to quadrupole broadening and potential hydrogen bonding.
-
δ ~ 7.8-7.9 ppm (singlet or triplet, 1H): Aromatic proton on the bromophenyl ring ortho to the pyrazole substituent (C2'-H).
-
δ ~ 7.5-7.6 ppm (doublet, 1H): Aromatic proton on the bromophenyl ring para to the pyrazole substituent (C6'-H).
-
δ ~ 7.2-7.4 ppm (triplet and doublet, 2H): Overlapping signals for the remaining two aromatic protons on the bromophenyl ring (C4'-H and C5'-H).
-
δ ~ 6.3 ppm (singlet, 1H): This sharp singlet is characteristic of the C4-H proton of the pyrazole ring.
-
δ ~ 2.4 ppm (singlet, 3H): A singlet corresponding to the three protons of the methyl group at the C5 position of the pyrazole ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and electronic environment.
-
Predicted Spectrum (in CDCl₃, 100 MHz):
-
δ ~ 150-155 ppm: C3 of the pyrazole ring (attached to the bromophenyl group).
-
δ ~ 140-145 ppm: C5 of the pyrazole ring (attached to the methyl group).
-
δ ~ 130-135 ppm: Quaternary carbon of the bromophenyl ring attached to the pyrazole (C1').
-
δ ~ 120-135 ppm: Aromatic carbons of the bromophenyl ring (C2', C4', C5', C6').
-
δ ~ 122 ppm: Quaternary carbon of the bromophenyl ring attached to bromine (C3').
-
δ ~ 105-110 ppm: C4 of the pyrazole ring.
-
δ ~ 10-15 ppm: Methyl carbon (C-CH₃).
-
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak (M⁺) will confirm the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.
-
Predicted m/z values (for C₁₀H₉⁷⁹BrN₂): [M]⁺ = 236 and [M+2]⁺ = 238.
-
Predicted m/z values (for C₁₀H₉⁸¹BrN₂): [M]⁺ = 238.
-
Expected ESI-MS ([M+H]⁺): 237 and 239.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is useful for identifying the presence of specific functional groups.
-
Predicted Key Absorptions (cm⁻¹):
-
3100-3300 (broad): N-H stretching vibration of the pyrazole ring.
-
3000-3100: Aromatic C-H stretching.
-
2850-2950: Aliphatic C-H stretching of the methyl group.
-
~1600, 1550, 1470: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.
-
~1000-1100: C-Br stretching.
-
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for 3-(3-Bromophenyl)-5-methyl-1H-pyrazole.
Reaction Mechanism: Pyrazole Formation
Caption: Simplified mechanism of pyrazole ring formation.
Conclusion
This in-depth technical guide provides a robust and reproducible framework for the synthesis and characterization of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole. By detailing both the practical experimental procedures and the underlying scientific principles, this document aims to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and validate this valuable heterocyclic scaffold. The provided characterization data, while predictive, is grounded in the analysis of closely related structures and serves as a reliable benchmark for experimental verification. The strategic placement of the bromo- and methyl- substituents makes this compound an attractive starting point for the generation of diverse chemical libraries for biological screening.
References
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-phenyl butane-1,3-dione. Retrieved from [Link]
-
YouTube. (2023). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. PubChem. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]
Sources
In-depth Technical Guide on 3-(3-Bromophenyl)-5-methyl-1H-pyrazole: Identification and Characterization Challenges
A Note to Researchers, Scientists, and Drug Development Professionals:
This document addresses the significant challenges in defining a comprehensive technical profile for the chemical entity 3-(3-Bromophenyl)-5-methyl-1H-pyrazole . Despite extensive searches across major chemical databases and supplier catalogs, a definitive CAS (Chemical Abstracts Service) registry number and validated technical data for this specific constitutional isomer could not be obtained. The vast majority of publicly available scientific and commercial data pertains to its isomer, 3-(4-bromophenyl)-5-methyl-1H-pyrazole .
This guide will, therefore, serve two primary purposes:
-
To transparently report the current ambiguity surrounding the identification of 3-(3-bromophenyl)-5-methyl-1H-pyrazole.
-
To provide a detailed technical overview of the closely related and well-documented isomer, 3-(4-bromophenyl)-5-methyl-1H-pyrazole , which is often mistaken for the 3-bromo variant. This information is presented to aid researchers who may have encountered the same ambiguity and require data on a structurally similar compound.
Part 1: The Challenge of Identifying 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
Searches for "3-(3-Bromophenyl)-5-methyl-1H-pyrazole" in chemical registries such as PubChem, SciFinder, and commercial supplier databases did not yield a specific and verifiable entry corresponding to this exact structure. This suggests that the compound is either not commercially available, has been synthesized in niche research settings without being registered with a CAS number, or is referenced under a different nomenclature.
In contrast, several related but distinct compounds are well-documented:
-
3-(4-Bromophenyl)-5-methyl-1H-pyrazole: The para-isomer, for which extensive data is available.
-
5-(3-Bromophenyl)-1H-pyrazole (CAS: 948294-12-0): Lacks the 5-methyl group.[1]
-
3-(3-Bromophenyl)-1H-pyrazole (CAS: 149739-65-1): Also lacks the 5-methyl group.[2][3][4]
Given the lack of definitive identifiers for the requested meta-isomer, the remainder of this guide will focus on its well-characterized para-isomer, 3-(4-bromophenyl)-5-methyl-1H-pyrazole .
Part 2: Technical Guide for 3-(4-Bromophenyl)-5-methyl-1H-pyrazole
This section provides a detailed overview of the core identifiers, physicochemical properties, synthesis, and potential applications of 3-(4-bromophenyl)-5-methyl-1H-pyrazole .
Core Identifiers and Chemical Structure
The accurate identification of a chemical compound is foundational for all research and development activities. The following table summarizes the key identifiers for 3-(4-bromophenyl)-5-methyl-1H-pyrazole.
| Identifier | Value | Source |
| CAS Number | 948293-34-3, 145353-53-3 | PubChem[5], Sigma-Aldrich[6] |
| Molecular Formula | C₁₀H₉BrN₂ | PubChem[5] |
| Molecular Weight | 237.10 g/mol | PubChem[5] |
| IUPAC Name | 3-(4-bromophenyl)-5-methyl-1H-pyrazole | PubChem[5] |
| InChI Key | WANDSSMDLLHHCJ-UHFFFAOYSA-N | PubChem[5] |
| SMILES | CC1=CC(=NN1)C2=CC=C(C=C2)Br | PubChem[5] |
| Synonyms | 5-(4-Bromophenyl)-3-methyl-1H-pyrazole, 4-(5-Methyl-1H-pyrazol-3-yl)bromobenzene | PubChem[5] |
Physicochemical Properties
Understanding the physical and chemical properties of a compound is critical for its handling, formulation, and application.
| Property | Value | Source |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 153-157 °C | Sigma-Aldrich[6] |
| Solubility | Data not readily available | |
| Storage Temperature | 2-8°C | Sigma-Aldrich[6] |
Synthesis and Reactivity
The pyrazole ring is a common scaffold in medicinal chemistry, and its synthesis is well-established. The general synthesis of 3,5-disubstituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
A plausible synthetic route to 3-(4-bromophenyl)-5-methyl-1H-pyrazole is the reaction of 1-(4-bromophenyl)butane-1,3-dione with hydrazine hydrate.
Experimental Protocol: Synthesis of 3-(4-bromophenyl)-5-methyl-1H-pyrazole
Causality: This protocol leverages the classical Knorr pyrazole synthesis, where the more electrophilic carbonyl carbon of the diketone is preferentially attacked by one nitrogen of hydrazine, followed by cyclization and dehydration to form the stable aromatic pyrazole ring.
-
Reaction Setup: To a solution of 1-(4-bromophenyl)butane-1,3-dione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reaction Progression: Stir the mixture at room temperature for 2 hours, then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Pour the residue into cold water and collect the resulting precipitate by filtration.
-
Purification: Wash the crude solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-(4-bromophenyl)-5-methyl-1H-pyrazole.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The expected spectroscopic data should align with the proposed structure.
Logical Workflow for Synthesis and Validation
Caption: Workflow for the synthesis and validation of 3-(4-bromophenyl)-5-methyl-1H-pyrazole.
Applications in Research and Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Phenyl-substituted pyrazoles, in particular, are of significant interest.
-
As a Synthetic Intermediate: 3-(4-Bromophenyl)-5-methyl-1H-pyrazole serves as a versatile building block. The bromo-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
-
Potential Pharmacological Activity: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. While specific bioactivity data for 3-(4-bromophenyl)-5-methyl-1H-pyrazole is not widely published, its structural similarity to other active pyrazoles suggests its potential as a lead compound in drug discovery programs.
Signaling Pathway Context: Potential Role in Cancer Research
Many small molecule inhibitors targeting key signaling pathways in cancer, such as the androgen receptor (AR) pathway in prostate cancer, incorporate a pyrazole core. The pyrazole can act as a bioisostere for other functional groups and participate in crucial hydrogen bonding interactions with the target protein.
Caption: Potential role of pyrazole scaffolds in androgen receptor signaling antagonism.
Safety and Handling
Based on GHS classifications for the 4-bromo isomer, the compound should be handled with appropriate precautions.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
Conclusion
While the specific compound 3-(3-Bromophenyl)-5-methyl-1H-pyrazole remains elusive in common chemical databases, its isomer, 3-(4-bromophenyl)-5-methyl-1H-pyrazole , is a well-characterized and accessible molecule. Researchers and scientists are advised to exercise caution in sourcing and identifying these isomers and to rely on validated analytical data to confirm the structure of their materials. The information provided for the 4-bromo isomer offers a solid foundation for understanding the chemical and biological landscape of this class of compounds and serves as a valuable reference for further research and development.
References
-
PubChem. 3-(4-bromophenyl)-5-methyl-1H-pyrazole. [Link]
Sources
- 1. 5-(3-Bromophenyl)-1H-pyrazole 97 948294-12-0 [sigmaaldrich.com]
- 2. 3-(3-溴苯基)-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. H50438.06 [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-(4-Bromophenyl)-3-methyl-1H-pyrazole 97 948293-34-3 [sigmaaldrich.com]
The Pyrazole Scaffold: A Comprehensive Technical Guide to Synthesis, Bioactivity, and Drug Design
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its remarkable versatility and "privileged" structural status have led to its incorporation into a multitude of approved therapeutics and advanced materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of substituted pyrazole derivatives. We will navigate through the intricacies of their synthesis, from classical methodologies to cutting-edge multicomponent reactions, and delve into the mechanistic underpinnings of their diverse pharmacological activities. This guide emphasizes the critical interplay between chemical structure and biological function, offering field-proven insights into structure-activity relationships (SAR) to empower the rational design of novel pyrazole-based agents. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological pathways are provided to serve as a practical resource for the scientific community.
The Enduring Legacy of the Pyrazole Core
First synthesized by Edward Buchner in 1889, the pyrazole ring has captivated chemists for over a century. Its unique electronic properties, including the presence of both a pyridine-like and a pyrrole-like nitrogen atom, impart a delicate balance of reactivity and stability. This duality allows for facile functionalization at multiple positions, making the pyrazole scaffold a highly adaptable template for molecular design. The therapeutic potential of pyrazole derivatives was recognized early on, and today, they are integral components of drugs spanning a wide range of indications, including anti-inflammatory agents like celecoxib, anticancer therapies, and antimicrobial compounds.[1][2] The continued exploration of substituted pyrazoles promises to unlock new therapeutic avenues and advanced materials with tailored properties.
Strategic Synthesis of Substituted Pyrazoles: From Classic Reactions to Modern Innovations
The construction of the pyrazole core is a well-established field, yet it continues to evolve with the advent of novel synthetic strategies that offer greater efficiency, regioselectivity, and sustainability. The choice of synthetic route is paramount, as it dictates the substitution pattern and ultimately the biological activity of the final compound.
The Knorr Pyrazole Synthesis: A Timeless and Versatile Approach
The Knorr synthesis, first reported in 1883, remains one of the most fundamental and widely employed methods for constructing the pyrazole ring.[1] This acid-catalyzed condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is a robust and often high-yielding process.
Causality Behind Experimental Choices: The acidic catalyst is crucial for activating the carbonyl group of the 1,3-dicarbonyl compound, facilitating nucleophilic attack by the hydrazine. The regioselectivity of the reaction with unsymmetrical dicarbonyl compounds is influenced by the relative reactivity of the two carbonyl groups and the nature of the hydrazine substituent.
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative via Knorr Synthesis
Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Substituted hydrazine hydrochloride (1.1 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
Dissolve the substituted 1,3-diketone in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the substituted hydrazine hydrochloride and a catalytic amount of glacial acetic acid to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 1,3,5-trisubstituted pyrazole.
Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product can be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency and Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, have emerged as a powerful tool for the rapid generation of diverse libraries of substituted pyrazoles. These reactions are highly atom-economical and environmentally friendly, often proceeding with high yields and regioselectivity.
Causality Behind Experimental Choices: The success of an MCR depends on the careful selection of reactants and reaction conditions to ensure the desired reaction cascade occurs. Catalysts, such as Lewis acids or bases, can play a crucial role in activating specific functional groups and directing the reaction towards the desired pyrazole product.
Experimental Protocol: One-Pot, Three-Component Synthesis of a Polysubstituted Pyrazole
Materials:
-
Aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
To a solution of the aldehyde and malononitrile in ethanol, add a catalytic amount of piperidine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add hydrazine hydrate to the reaction mixture.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to afford the pure polysubstituted pyrazole.
Self-Validating System: The formation of the product is often indicated by the precipitation of a solid from the reaction mixture. The purity of the filtered product can be assessed by its melting point and spectroscopic analysis, which should be consistent with the expected structure.
The Broad Spectrum of Pharmacological Activities of Substituted Pyrazoles
The privileged nature of the pyrazole scaffold is underscored by the vast array of biological activities exhibited by its derivatives. This section will explore some of the most significant pharmacological applications of substituted pyrazoles, supported by quantitative data.
Anti-inflammatory Activity: The Legacy of COX-2 Inhibition
The development of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, revolutionized the treatment of inflammatory disorders.[3] The anti-inflammatory properties of many pyrazole derivatives stem from their ability to inhibit the production of prostaglandins, key mediators of inflammation.[4][5]
Mechanism of Action: Celecoxib and related pyrazole-based anti-inflammatory agents selectively bind to and inhibit the COX-2 enzyme, which is upregulated at sites of inflammation.[6] This selective inhibition spares the COX-1 isoform, which is involved in maintaining the integrity of the gastric mucosa, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6]
Anticancer Activity: A Multifaceted Approach to Targeting Tumors
Substituted pyrazoles have emerged as a promising class of anticancer agents, exhibiting activity against a wide range of cancer cell lines.[1][7] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.
Table 1: Anticancer Activity of Representative Substituted Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | PC-3 (Prostate) | 4.2 ± 1.1 | [8] |
| DU 145 (Prostate) | 3.6 ± 1.2 | [8] | |
| MCF-7 (Breast) | 5.5 ± 0.6 | [8] | |
| MDA-MB-231 (Breast) | 6.6 ± 0.9 | [8] | |
| Compound B | B16F10 (Skin) | 0.18 (pIC50=6.75) | [9] |
| Compound C | ACHN (Kidney) | 0.33 (pIC50=6.48) | [9] |
| Compound D | K562 (Leukemia) | Varies | [9] |
| Compound E | A2780 (Ovarian) | Varies | [9] |
| Compound F | NUGC (Gastric) | Varies | [9] |
| Doxorubicin | Breast Cancer Cells | Varies | [10] |
Note: pIC50 values from reference[9] were converted to IC50 for consistency where possible. Some data was presented as pIC50 without the corresponding IC50.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted pyrazoles have demonstrated significant activity against a variety of bacterial and fungal pathogens, including multi-drug resistant strains.[1][11][12]
Table 2: Antimicrobial Activity of Representative Substituted Pyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 9 | Staphylococcus aureus (MDR) | 4 | [11][12] |
| Enterococcus faecalis | 4 | [11][12] | |
| Compound 3 | Escherichia coli | 0.25 | [13] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [13] |
| Imidazo[2,1-b][9][11][14]thiadiazole derivatives | Gram-positive & Gram-negative bacteria | <0.24 | [15] |
| Amoxicillin | Streptococcus pneumoniae | 0.0306 mg/mL | [16] |
| Compound 4e | Streptococcus pneumoniae | 0.0156 mg/mL | [16] |
Structure-Activity Relationships (SAR): Rational Drug Design with Pyrazoles
A thorough understanding of the structure-activity relationship (SAR) is fundamental to the rational design of potent and selective pyrazole-based drugs. By systematically modifying the substituents on the pyrazole core, researchers can optimize the pharmacological properties of these compounds.
Key SAR Insights for Pyrazole Derivatives:
-
Substitution at N1: The nature of the substituent at the N1 position can significantly influence the compound's activity and selectivity. For example, in many anti-inflammatory pyrazoles, a p-sulfamoylphenyl group at N1 is crucial for COX-2 selectivity.
-
Substituents at C3 and C5: The groups at the C3 and C5 positions play a vital role in receptor binding and can be modified to enhance potency and modulate pharmacokinetic properties.
-
Substitution at C4: The C4 position offers another point for diversification. Introduction of various functional groups at this position can lead to compounds with altered biological profiles. For instance, the presence of chloro and bromo substituents can increase antimicrobial activity due to their lipophilic properties.[17]
Future Perspectives and Conclusion
The field of substituted pyrazole derivatives is a dynamic and continuously evolving area of research. The development of novel synthetic methodologies, particularly in the realm of multicomponent and flow chemistry, will undoubtedly accelerate the discovery of new pyrazole-based compounds with enhanced properties. Furthermore, the application of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a pivotal role in the rational design of the next generation of pyrazole-based therapeutics.
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Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] This technical guide provides a comprehensive analysis of the potential mechanism of action of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, a specific derivative for which detailed mechanistic studies are not yet publicly available. By examining the extensive literature on the structure-activity relationships of related pyrazole-containing compounds, this document will explore putative biological targets and signaling pathways. Furthermore, it will outline key experimental protocols to systematically investigate and validate these proposed mechanisms, offering a roadmap for future research and development.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structural motif that imparts unique physicochemical properties, making them versatile building blocks in drug design.[1][4] The pyrazole core can be found in a number of approved drugs with diverse therapeutic applications, highlighting its clinical significance.[1][4] The biological activities of pyrazole derivatives are broad, encompassing anti-inflammatory, analgesic, antimicrobial, anticancer, and enzyme inhibitory effects.[2][3][5]
The specific substitution pattern on the pyrazole ring is a critical determinant of its biological activity. The compound of interest, 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, possesses a bromophenyl group at the 3-position and a methyl group at the 5-position. These substituents are expected to significantly influence its pharmacokinetic and pharmacodynamic properties. The presence of the halogen atom, in particular, can modulate lipophilicity and introduce a potential site for halogen bonding, which can be a key interaction in ligand-protein binding.
Postulated Mechanisms of Action and Potential Biological Targets
Given the absence of direct studies on 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, we can infer its likely mechanisms of action by examining structurally related compounds. The phenylpyrazole scaffold is a recurring motif in compounds targeting various biological pathways.
Enzyme Inhibition
A prominent mechanism of action for many pyrazole derivatives is the inhibition of specific enzymes.[2]
-
Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of many pyrazole-containing compounds are attributed to their inhibition of COX enzymes (COX-1 and COX-2). The well-known anti-inflammatory drug celecoxib, for instance, features a diaryl pyrazole scaffold. It is plausible that 3-(3-Bromophenyl)-5-methyl-1H-pyrazole could exhibit similar inhibitory activity.
-
Protein Kinase Inhibition: Various pyrazole derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer. The substitution pattern of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole makes it a candidate for binding to the ATP-binding pocket of certain kinases.
-
Monoamine Oxidase (MAO) Inhibition: Some pyrazole derivatives have shown inhibitory activity against MAOs, enzymes involved in the metabolism of neurotransmitters. This suggests a potential application in neurological disorders.[2]
-
MALT1 Protease Inhibition: Recent studies have identified bisphenylpyrazoles as allosteric inhibitors of the MALT1 paracaspase, a key regulator of NF-κB signaling.[6] This presents another potential avenue of investigation for the subject compound.
Receptor Modulation
Phenylpyrazole derivatives have also been shown to interact with specific receptors.
-
GABA and Nicotinic Acetylcholine Receptors: The insecticide fipronil, a phenylpyrazole, acts by blocking GABA-gated chloride channels and has effects on nicotinic acetylcholine receptors.[7] While this activity is primarily associated with insecticidal action, it highlights the potential for phenylpyrazoles to interact with ion channels in other species.
Antimicrobial and Antifungal Activity
The pyrazole nucleus is present in numerous compounds with demonstrated antimicrobial and antifungal properties.[1][3] A study on a structurally similar compound, (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, demonstrated moderate antifungal activity against Fusarium oxysporum.[8] This suggests that 3-(3-Bromophenyl)-5-methyl-1H-pyrazole may also possess antifungal properties.
Proposed Experimental Workflows for Mechanistic Elucidation
To systematically investigate the mechanism of action of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, a tiered experimental approach is recommended.
Initial Broad-Spectrum Screening
A logical first step is to perform a broad-spectrum screening to identify the general biological activity profile of the compound.
Experimental Protocol: In Vitro Broad-Spectrum Bioactivity Screening
-
Compound Preparation: Synthesize and purify 3-(3-Bromophenyl)-5-methyl-1H-pyrazole. Characterize the compound using standard analytical techniques (NMR, mass spectrometry, HPLC) to ensure purity.
-
Panel Selection: Utilize a commercially available broad-panel screening service that includes a diverse range of assays, such as:
-
Enzyme inhibition assays (e.g., kinases, proteases, COX enzymes).
-
Receptor binding assays (e.g., GPCRs, ion channels).
-
Antimicrobial and antifungal assays against a panel of representative pathogens.
-
Antiproliferative assays against a panel of cancer cell lines.
-
-
Data Analysis: Analyze the screening data to identify any significant "hits" where the compound exhibits potent activity.
Diagram: High-Throughput Screening Workflow
Caption: High-throughput screening workflow for initial bioactivity profiling.
Focused Mechanistic Studies Based on Screening Hits
Once a primary area of activity is identified, more focused studies can be designed to elucidate the specific mechanism. For example, if the compound shows significant anti-inflammatory activity, the following workflow could be employed.
Experimental Protocol: Investigating COX Inhibition
-
Enzyme Assays: Perform in vitro COX-1 and COX-2 inhibition assays using purified enzymes. Determine the IC50 values for the compound against both isoforms to assess potency and selectivity.
-
Cell-Based Assays: Use a cell-based assay, such as measuring prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages, to confirm the compound's activity in a cellular context.
-
Molecular Docking: Conduct molecular docking studies to predict the binding mode of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole within the active sites of COX-1 and COX-2. This can provide insights into the structural basis of its activity and selectivity.
Diagram: Putative COX Inhibition Pathway
Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.[6]
| Position | Substituent | Potential Impact on Activity |
| 1 | Unsubstituted (NH) | Allows for tautomerism, which can influence receptor binding and reactivity.[9][10][11][12] |
| 3 | 3-Bromophenyl | The phenyl group can engage in π-π stacking and hydrophobic interactions. The bromo substituent can modulate lipophilicity and participate in halogen bonding. |
| 5 | Methyl | A small alkyl group that can contribute to hydrophobic interactions within a binding pocket. |
Further SAR studies could involve synthesizing analogs of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole with modifications at these positions to probe the key structural requirements for activity and to optimize potency and selectivity.
Synthesis Outline
The synthesis of 3,5-disubstituted pyrazoles can be achieved through various established methods.[1] A common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, a plausible synthetic route would be the reaction of 1-(3-bromophenyl)butane-1,3-dione with hydrazine hydrate.
Diagram: Retrosynthetic Analysis
Caption: A possible retrosynthetic approach for the target compound.
Conclusion
While the specific mechanism of action of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole remains to be elucidated, the extensive body of research on related pyrazole derivatives provides a strong foundation for targeted investigation. The most probable mechanisms involve enzyme inhibition, particularly of COX enzymes or protein kinases, or modulation of receptor activity. The proposed experimental workflows in this guide offer a systematic approach to unraveling the precise biological function of this compound. A thorough understanding of its mechanism of action is a critical step in assessing its therapeutic potential and guiding future drug development efforts.
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]
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Gomtsyan, A. (2012). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Journal of Organic Chemistry, 77(1), 358-366. [Link]
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Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 10-18. [Link]
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Ivashchenko, A. V., et al. (2021). Novel pyrazole bearing heterocyclic hybrids as promising biologically active compounds. Česká a slovenská farmacie, 70(4), 159-166. [Link]
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Al-Ostoot, F. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-16. [Link]
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Eastgate, M. D., et al. (2014). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development, 18(12), 1649-1655. [Link]
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Teixeira, C., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]
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El-Faham, A., et al. (2018). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Chemistry Central Journal, 12(1), 121. [Link]
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Wang, L., et al. (2021). Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Bioorganic & Medicinal Chemistry Letters, 41, 128026. [Link]
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Methodological & Application
Synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole: A Detailed Protocol for Researchers
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The strategic incorporation of a bromophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making 3-(3-Bromophenyl)-5-methyl-1H-pyrazole a valuable building block for the synthesis of novel therapeutic agents. This document provides a comprehensive, field-proven protocol for the synthesis of this key intermediate, grounded in the principles of the Knorr pyrazole synthesis. We will delve into the mechanistic rationale behind the experimental design, offering a self-validating protocol that ensures reproducibility and high purity of the final product.
Reaction Scheme
The synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is achieved through a two-step process. The first step involves the synthesis of the precursor, 1-(3-bromophenyl)-1,3-butanedione, via a Claisen condensation. The subsequent step is the classical Knorr pyrazole synthesis, where the dicarbonyl precursor undergoes cyclocondensation with hydrazine hydrate to yield the target pyrazole.
Step 1: Synthesis of 1-(3-bromophenyl)-1,3-butanedione
Caption: Workflow for the Knorr pyrazole synthesis.
Mechanistic Insights: The "Why" Behind the Protocol
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a robust and well-established reaction. [1]The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups of the dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The resulting heterocyclic intermediate then undergoes dehydration to yield the stable aromatic pyrazole ring. The acidic or basic conditions often employed facilitate the dehydration step, driving the reaction to completion. [2]
Experimental Protocols
Part 1: Synthesis of 1-(3-bromophenyl)-1,3-butanedione
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |
| 3-Bromoacetophenone | C₈H₇BrO | 199.04 | 19.9 g (0.1 mol) | 98% |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 50 mL | ≥99.5% |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 7.5 g (0.11 mol) | 96% |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | Anhydrous |
| Hydrochloric acid | HCl | 36.46 | (10% aq. solution) | 37% |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend sodium ethoxide (7.5 g, 0.11 mol) in 100 mL of anhydrous diethyl ether.
-
Addition of Reactants: To the stirred suspension, add a solution of 3-bromoacetophenone (19.9 g, 0.1 mol) in 50 mL of ethyl acetate dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour, and then gently reflux for 2 hours. The reaction mixture will become a thick, yellowish slurry.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify by the slow addition of 10% aqueous hydrochloric acid until the mixture is acidic to litmus paper. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-(3-bromophenyl)-1,3-butanedione as a yellow oil. This crude product is of sufficient purity for the next step.
Part 2: Synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |
| 1-(3-bromophenyl)-1,3-butanedione | C₁₀H₉BrO₂ | 241.08 | 24.1 g (0.1 mol) | Crude from Part 1 |
| Hydrazine hydrate | H₆N₂O | 50.06 | 6.0 g (0.12 mol) | 80% |
| Ethanol | C₂H₅OH | 46.07 | 150 mL | 95% |
| Acetic acid | CH₃COOH | 60.05 | 2 mL | Glacial |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 1-(3-bromophenyl)-1,3-butanedione (24.1 g, 0.1 mol) in 150 mL of 95% ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (6.0 g, 0.12 mol) followed by 2 mL of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by about half using a rotary evaporator. Pour the concentrated solution into 300 mL of ice-cold water with stirring.
-
Purification: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from an ethanol-water mixture to afford pure 3-(3-Bromophenyl)-5-methyl-1H-pyrazole as a white to off-white solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 50 °C. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 139-141 °C [3] |
| Yield | 80-90% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~12.5 (br s, 1H, NH), 7.8-7.2 (m, 4H, Ar-H), 6.4 (s, 1H, pyrazole-H), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~148, 142, 135, 130, 129, 126, 123, 122, 105, 11 |
| IR (KBr, cm⁻¹) ν | ~3200 (N-H), 3050 (Ar C-H), 1590 (C=N), 1550 (C=C), 780 (C-Br) |
Trustworthiness and Self-Validation
The provided protocol is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, ensuring that the reaction is allowed to proceed to completion. The purification by recrystallization is a robust method for obtaining a high-purity product, which can be confirmed by the sharp melting point and clean spectroscopic data. The expected characterization data provides a clear benchmark for researchers to confirm the identity and purity of their synthesized compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, a key building block in drug discovery. By understanding the underlying reaction mechanism and following the detailed experimental procedures, researchers can confidently synthesize this valuable compound in high yield and purity.
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
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Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur - YouTube. Available at: [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.
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Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. Available at: [Link]
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. Available at: [Link]
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Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Knorr pyrazole synthesis - Name-Reaction.com. Available at: [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]
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Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
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Synthesis of Some New Pyrazoles - DergiPark. Available at: [Link]
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The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - MDPI. Available at: [Link]
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(PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - ResearchGate. Available at: [Link]
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Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents - Pharmacia. Available at: [Link]
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The Reaction of Cyanoacetylhydrazine With a-Bromoketones: Synthesis of 1,3,4-oxadiazine, 1,2,4-Triazine, Pyrazole and Pyridazin. Available at: [Link]
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Reaction of chalcone 1 with hydrazine hydrate in different condition... - ResearchGate. Available at: [Link]
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Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents - Pharmacia. Available at: [Link]
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Application Notes and Protocols for the Research Chemical 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
Abstract
This document provides a comprehensive guide for the utilization of the research chemical 3-(3-Bromophenyl)-5-methyl-1H-pyrazole. Drawing upon the extensive body of literature highlighting the broad biological activities of pyrazole derivatives, these notes propose a focused application in the field of antifungal drug discovery.[1][2] Detailed, field-proven protocols for initial screening and determination of antifungal efficacy are presented, alongside methodologies for assessing cytotoxicity and exploring the potential mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel heterocyclic compounds.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory activities.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired biological effects. Many commercially successful drugs incorporate the pyrazole moiety, underscoring its therapeutic relevance.[2]
Given the well-established antifungal potential of various pyrazole-containing compounds, 3-(3-Bromophenyl)-5-methyl-1H-pyrazole emerges as a compelling candidate for investigation as a novel antifungal agent.[1][3][4] The presence of a bromophenyl group may enhance its biological activity through halogen bonding and increased lipophilicity, facilitating membrane transport. This document outlines a strategic approach to systematically evaluate the antifungal properties of this compound.
Proposed Application: Antifungal Screening
Based on the documented antifungal activity of structurally related pyrazole derivatives, a primary application for 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is in the screening for novel antifungal agents.[3][4] The following protocols are designed to assess its efficacy against pathogenic fungi, with a particular focus on Fusarium oxysporum, a significant plant and opportunistic human pathogen.[5][6][7]
Physicochemical Properties and Handling
Before commencing any experimental work, it is crucial to understand the physicochemical properties and handling requirements of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂ | PubChem |
| Molecular Weight | 237.10 g/mol | PubChem |
| Appearance | Solid | Supplier Data |
| Solubility | Soluble in DMSO, Ethanol | Supplier Data |
| Storage | Store at 2-8°C, protect from light and moisture | Supplier Data |
Safety Precautions: Handle 3-(3-Bromophenyl)-5-methyl-1H-pyrazole in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for detailed safety information.
Experimental Protocols
The following protocols provide a step-by-step guide for the antifungal evaluation of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole.
Preliminary Antifungal Screening: Agar Disk Diffusion Assay
The agar disk diffusion method is a qualitative and straightforward technique for the initial assessment of antifungal activity.[8][9][10][11][12]
Objective: To qualitatively assess the antifungal activity of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole against a target fungal strain.
Materials:
-
3-(3-Bromophenyl)-5-methyl-1H-pyrazole
-
Target fungal strain (e.g., Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) or Mueller-Hinton Agar with 2% glucose[11]
-
Sterile paper disks (6 mm diameter)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Positive control (e.g., Fluconazole, Voriconazole)
-
Sterile petri dishes, swabs, and micropipettes
-
Incubator
Protocol:
-
Inoculum Preparation:
-
Culture the fungal strain on a fresh PDA plate at 28-30°C for 5-7 days, or until sporulation is evident.
-
Prepare a spore suspension by flooding the plate with sterile saline (0.85% NaCl) and gently scraping the surface with a sterile loop.
-
Adjust the spore suspension to a concentration of approximately 1 x 10⁶ spores/mL using a hemocytometer.
-
-
Plate Inoculation:
-
Using a sterile cotton swab, evenly inoculate the surface of a fresh agar plate with the prepared fungal suspension.
-
Allow the plate to dry for 10-15 minutes at room temperature.
-
-
Disk Preparation and Application:
-
Prepare a stock solution of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole in DMSO (e.g., 10 mg/mL).
-
Impregnate sterile paper disks with a defined volume of the test compound solution (e.g., 10 µL to deliver 100 µ g/disk ).
-
Prepare a negative control disk with DMSO only and a positive control disk with a standard antifungal.
-
Aseptically place the impregnated disks onto the inoculated agar surface, ensuring firm contact.
-
-
Incubation and Observation:
-
Incubate the plates at 28-30°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.[11]
-
Data Interpretation: A clear zone of no growth around the disk indicates antifungal activity. The diameter of the zone is proportional to the susceptibility of the fungus to the compound.
Quantitative Antifungal Susceptibility Testing: Broth Microdilution Assay
The broth microdilution assay is a quantitative method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[13][14][15]
Objective: To determine the MIC of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole against a target fungal strain.
Materials:
-
3-(3-Bromophenyl)-5-methyl-1H-pyrazole
-
Target fungal strain (e.g., Fusarium oxysporum)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
DMSO (sterile)
-
Positive control (e.g., Amphotericin B, Itraconazole)
-
Spectrophotometer or microplate reader
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole in DMSO (e.g., 1 mg/mL).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculum Preparation:
-
Prepare a fungal spore suspension as described in the disk diffusion assay.
-
Dilute the suspension in RPMI-1640 medium to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL.[15]
-
-
Assay Setup:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.
-
Include a positive control (fungus with a known antifungal), a negative control (fungus with medium and DMSO), and a sterility control (medium only).
-
-
Incubation:
-
Incubate the plate at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the growth control.[15]
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Data Presentation:
| Compound | Concentration (µg/mL) | % Inhibition |
| 3-(3-Bromophenyl)-5-methyl-1H-pyrazole | 256 | 100 |
| 128 | 100 | |
| 64 | 98 | |
| 32 | 92 | |
| 16 | 75 | |
| 8 | 48 | |
| 4 | 20 | |
| 2 | 5 | |
| 1 | 0 | |
| 0.5 | 0 | |
| Positive Control (e.g., Fluconazole) | (Varies) | (Varies) |
Workflow for Antifungal Susceptibility Testing:
Caption: Workflow for antifungal screening of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole.
Follow-up Studies
Positive results from the initial antifungal screening warrant further investigation to characterize the compound's therapeutic potential.
Cytotoxicity Assessment
It is essential to evaluate the toxicity of the compound against mammalian cells to determine its selectivity index. The MTT assay is a widely used colorimetric method for this purpose.[16][17][18][19]
Objective: To determine the cytotoxic effect of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole on a mammalian cell line.
Protocol Outline:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293, Vero) in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of the compound for 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the 50% cytotoxic concentration (CC₅₀).
Selectivity Index (SI): The SI is calculated as the ratio of CC₅₀ to MIC. A higher SI value indicates greater selectivity for the fungal pathogen over mammalian cells.
Mechanism of Action (MoA) Studies
Understanding the MoA is crucial for drug development. Several approaches can be employed to elucidate how 3-(3-Bromophenyl)-5-methyl-1H-pyrazole exerts its antifungal effect.
Potential MoA Targets for Antifungals:
-
Cell Wall Synthesis Inhibition: Targeting enzymes involved in the synthesis of chitin and glucans.[20][21]
-
Ergosterol Biosynthesis Inhibition: Interfering with the synthesis of ergosterol, a key component of the fungal cell membrane.[20][22][23]
-
Nucleic Acid and Protein Synthesis Inhibition: Disrupting DNA, RNA, or protein synthesis.[20][21]
Experimental Approaches:
-
Ergosterol Quantification: Measure the ergosterol content in fungal cells treated with the compound.
-
Cell Membrane Integrity Assays: Use fluorescent dyes to assess membrane permeabilization.
-
Enzyme Inhibition Assays: Test the compound's ability to inhibit key fungal enzymes.
Investigative Pathway for a Novel Antifungal Compound:
Caption: Logical progression for the development of a novel antifungal agent.
Conclusion
3-(3-Bromophenyl)-5-methyl-1H-pyrazole represents a promising starting point for the discovery of new antifungal agents, based on the established biological activities of the pyrazole scaffold. The protocols outlined in this document provide a robust framework for its initial evaluation. A systematic approach, beginning with antifungal screening and progressing to cytotoxicity and mechanism of action studies, will be instrumental in determining the therapeutic potential of this and related compounds.
References
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. National Institutes of Health. [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Institutes of Health. [Link]
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High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum. National Institutes of Health. [Link]
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A Practical Guide to Antifungal Susceptibility Testing. National Institutes of Health. [Link]
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Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. National Institutes of Health. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. National Institutes of Health. [Link]
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Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI. [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. [Link]
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Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
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DISKS FOR ANTIFUNGAL SUSCEPTIBILITY TESTING CARTRIDGE OF 50 DISKS. Bio-Rad. [Link]
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Antifungal Activity against Fusarium oxysporum of Botanical End-Products: An Integration of Chemical Composition and Antifungal Activity Datasets to Identify Antifungal Bioactives. MDPI. [Link]
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Mechanisms of action in antifungal drugs. EBSCO. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
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In vitro antifungal susceptibility testing. ResearchGate. [Link]
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Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. National Institutes of Health. [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. ASM Journals. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. [Link]
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antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute. ijmsph.com. [Link]
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Antifungal activity of some botanical extracts on Fusarium oxysporum. ResearchGate. [Link]
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Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. MDPI. [Link]
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In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes. PLOS One. [Link]
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Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]
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In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. [Link]
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Antifungal Susceptibility Testing: Current Approaches. National Institutes of Health. [Link]
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Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. SciELO. [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
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Antifungal agents: mechanisms of action. PubMed. [Link]
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Antimicrobial Susceptibility - Fungal (Yeasts and Molds). ARUP Laboratories Test Directory. [Link]
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Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. ASM Journals. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. [Link]
-
In Vitro Evaluation of the Antifungal Effect of AgNPs on Fusarium oxysporum f. sp. lycopersici. MDPI. [Link]
-
Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical laboratory. ResearchGate. [Link]
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Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. National Institutes of Health. [Link]
-
Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. National Institutes of Health. [Link]
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The Versatile Role of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary organic synthesis and medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered heterocyclic motif is a cornerstone in the development of a vast array of biologically active molecules, finding applications in pharmaceuticals, agrochemicals, and materials science.[1] The inherent synthetic versatility of the pyrazole ring, coupled with its ability to engage in various non-covalent interactions with biological macromolecules, has cemented its importance in drug discovery.
This technical guide focuses on a particularly valuable derivative: 3-(3-Bromophenyl)-5-methyl-1H-pyrazole . The strategic placement of a bromine atom on the phenyl ring at the 3-position transforms this otherwise simple molecule into a powerful and versatile building block. The bromo-substituent serves as a synthetic handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This allows for the systematic exploration of chemical space and the generation of libraries of complex molecules for biological screening. Furthermore, the methyl group at the 5-position can influence the molecule's steric and electronic properties, providing an additional point of modulation for optimizing biological activity.
This document will provide a comprehensive overview of the applications of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, with a focus on detailed, field-proven protocols for its use in key organic transformations and its role in the synthesis of biologically relevant compounds, particularly kinase inhibitors.
Synthesis of the Building Block: A Foundational Protocol
The synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is typically achieved through a classical Knorr-type pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, 1-(3-bromophenyl)butane-1,3-dione serves as the dicarbonyl precursor, which reacts with hydrazine hydrate.
Protocol: Synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
Materials:
-
1-(3-bromophenyl)butane-1,3-dione
-
Hydrazine hydrate (64% in water)
-
Ethanol
-
Glacial acetic acid
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(3-bromophenyl)butane-1,3-dione (1.0 eq).
-
Dissolve the dicarbonyl compound in ethanol (5-10 mL per gram of dicarbonyl).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 3-(3-Bromophenyl)-5-methyl-1H-pyrazole as a solid.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and is easily removed post-reaction.
-
Glacial Acetic Acid Catalyst: The acidic conditions facilitate the initial condensation and subsequent cyclization steps.
-
Excess Hydrazine Hydrate: Ensures complete consumption of the more valuable dicarbonyl starting material.
-
Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial for removing any unreacted acid and water-soluble byproducts, respectively.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is the key to its utility as a synthetic building block, enabling its participation in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of biaryl and vinyl-aryl structures.[2][3] The reaction of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole with various boronic acids or their esters in the presence of a palladium catalyst and a base provides a straightforward route to a diverse range of 3-(biaryl)- and 3-(vinylphenyl)-5-methyl-1H-pyrazoles.
Materials:
-
3-(3-Bromophenyl)-5-methyl-1H-pyrazole (1.0 eq)
-
Aryl- or vinylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, the boronic acid, and potassium carbonate.
-
Add Pd(OAc)₂ and PPh₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[4]
Expert Insights:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a robust and cost-effective catalyst system for many Suzuki couplings. For more challenging substrates, more advanced phosphine ligands such as SPhos or XPhos may be required.
-
Base: Potassium carbonate is a commonly used base. Other bases like cesium carbonate or potassium phosphate can also be effective, depending on the specific substrates. The base is crucial for the transmetalation step in the catalytic cycle.[2]
-
Solvent System: The use of a mixed aqueous-organic solvent system is typical for Suzuki reactions, as it aids in the dissolution of both the organic substrates and the inorganic base.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes.[5] Using 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, a variety of styrenyl-type derivatives can be synthesized, which are valuable intermediates in organic synthesis.
Materials:
-
3-(3-Bromophenyl)-5-methyl-1H-pyrazole (1.0 eq)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)
-
Triethylamine (Et₃N, 2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, Pd(OAc)₂, and P(o-tol)₃.
-
Add DMF, the alkene, and triethylamine.
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
Expert Insights:
-
Ligand Choice: Tri(o-tolyl)phosphine is a classic ligand for the Heck reaction. The choice of ligand can influence the regioselectivity of the alkene addition.
-
Base: A hindered amine base like triethylamine is commonly used to neutralize the HBr generated during the reaction.
-
Solvent: A polar aprotic solvent like DMF is typically used to ensure the solubility of the reactants and the palladium catalyst.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, allowing for the formation of carbon-nitrogen bonds between aryl halides and a wide range of amines.[8] This reaction is particularly valuable in medicinal chemistry for the synthesis of anilines and their derivatives.
Materials:
-
3-(3-Bromophenyl)-5-methyl-1H-pyrazole (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add 3-(3-Bromophenyl)-5-methyl-1H-pyrazole and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Expert Insights:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl bromides.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the amine and for facilitating the catalytic cycle.
-
Inert Atmosphere: This reaction is sensitive to oxygen, so maintaining an inert atmosphere throughout the setup and reaction is critical for catalyst stability and high yields.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] The 3-(3-Bromophenyl)-5-methyl-1H-pyrazole building block is an excellent starting point for the synthesis of kinase inhibitors targeting enzymes such as c-Jun N-terminal kinase 3 (JNK3) and p38 MAP kinase.[9][10][11]
Case Study: Synthesis of a Hypothetical JNK3 Inhibitor
JNK3 is predominantly expressed in the brain and has been identified as a therapeutic target for neurodegenerative diseases.[9][12] The following scheme illustrates a plausible synthetic route to a potential JNK3 inhibitor using 3-(3-Bromophenyl)-5-methyl-1H-pyrazole as a key intermediate. This hypothetical synthesis is based on established synthetic methodologies for related kinase inhibitors.
Caption: Synthetic workflow for a hypothetical JNK3 inhibitor.
This synthetic strategy leverages the Suzuki coupling to introduce an aniline moiety, which can then undergo a standard amide bond formation to install a recognition element for the kinase active site.
Quantitative Data: Representative Pyrazole-Based Kinase Inhibitors
The following table summarizes the activity of some known pyrazole-containing kinase inhibitors, highlighting the potency that can be achieved with this scaffold.
| Compound Class | Target Kinase | Representative IC₅₀ | Reference |
| Pyrazole-Urea | JNK3 | 0.05 µM | [9] |
| Pyrazole-Urea | p38α | > 20 µM | [9] |
| Aminopyrazole | JNK3 | >50-fold selectivity over JNK1 | [12] |
| Pyrazole-based | p38 MAP Kinase | Potent inhibitors in animal models | [10][11] |
Conclusion
3-(3-Bromophenyl)-5-methyl-1H-pyrazole is a highly valuable and versatile building block in modern organic synthesis. Its utility stems from the strategic placement of a bromine atom, which serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These transformations enable the efficient construction of complex molecular architectures from a readily accessible starting material.
The application of this building block is particularly impactful in the field of drug discovery, where it serves as a key component in the synthesis of potent and selective kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole in their own research endeavors.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4933. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences, 23(23), 14834. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2013). Molecules, 18(11), 13857-13871. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition, 46(35), 6704-6707. [Link]
-
Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. (2005). Journal of Molecular Catalysis A: Chemical, 231(1-2), 153-162. [Link]
-
Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(12), 2439-2446. [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2002). Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2015). RSC Advances, 5, 84318-84323. [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). Journal of Medicinal Chemistry, 45(14), 2984-2993. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. (2023). Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 863-865. [Link]
-
Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. (2005). Journal of the American Chemical Society, 127(15), 5730-5739. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2017).
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2002). Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(1), 1636-1643. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2013). Journal of Medicinal Chemistry, 56(17), 6899-6910. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). Molbank, 2016(4), M910. [Link]
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- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Yoneda Labs [yonedalabs.com]
- 4. home.sandiego.edu [home.sandiego.edu]
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- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the experimental procedures for the derivatization of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole , a versatile building block in medicinal chemistry and materials science. The strategic functionalization of this scaffold at both the pyrazole nitrogen and the bromophenyl ring opens avenues to a diverse range of novel molecules with potential therapeutic applications. Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. [1][2] This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability. The protocols described herein are designed to be self-validating, with clear guidance on reaction setup, monitoring, workup, and characterization.
Synthesis of the Starting Material: 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
Derivatization at the Pyrazole Nitrogen: N-Alkylation and N-Arylation
The presence of a reactive N-H proton on the pyrazole ring allows for a variety of substitution reactions, leading to the synthesis of N-alkylated and N-arylated derivatives. The regioselectivity of these reactions can sometimes be influenced by steric and electronic factors.
N-Alkylation
N-alkylation is a fundamental derivatization that can significantly impact the physicochemical properties and biological activity of the pyrazole core.
The N-alkylation of pyrazoles typically proceeds via a nucleophilic substitution reaction where the deprotonated pyrazole anion attacks an alkyl halide or another suitable electrophile. The choice of base is critical to deprotonate the pyrazole N-H, with common bases including sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The solvent choice, often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN), is crucial for dissolving the reactants and facilitating the reaction.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(3-Bromophenyl)-5-methyl-1H-pyrazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or a suitable alternative like acetonitrile) to dissolve the pyrazole.
-
Deprotonation: Add a suitable base (e.g., NaH, 1.2 eq, or K₂CO₃, 2.0 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes.
-
Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature or heat as required (e.g., 50-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition 1 | Condition 2 |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) | Acetonitrile (CH₃CN) |
| Temperature | Room Temperature | 60 °C |
| Typical Electrophiles | Methyl iodide, Ethyl bromide | Benzyl chloride, Propargyl bromide |
Derivatization at the Bromophenyl Ring: Cross-Coupling Reactions
The bromine atom on the phenyl ring is a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting the aryl bromide with a boronic acid or ester. [3]
This reaction is catalyzed by a palladium(0) species, which undergoes oxidative addition to the C-Br bond. The resulting palladium(II) complex then undergoes transmetalation with a boronic acid derivative in the presence of a base. Reductive elimination from the subsequent diorganopalladium complex yields the desired biaryl product and regenerates the palladium(0) catalyst. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. For a similar substrate, 4-(3-bromobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a successful Suzuki coupling was achieved using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in DMF. [1]
-
Preparation: To a Schlenk flask, add 3-(3-Bromophenyl)-5-methyl-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system (e.g., DMF, or a mixture of toluene and water).
-
Reaction: Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) for several hours, monitoring the progress by TLC.
-
Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 90 °C |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl pyrazoles. [4]
This reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst activates the aryl bromide, while the copper co-catalyst facilitates the formation of a copper acetylide, which then participates in the catalytic cycle. An amine base is typically used to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction. [5]
-
Preparation: In a Schlenk tube, combine 3-(3-Bromophenyl)-5-methyl-1H-pyrazole (1.0 eq), the terminal alkyne (1.5 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and a copper co-catalyst (e.g., CuI, 0.06 eq).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
| Parameter | Condition |
| Catalyst | PdCl₂(PPh₃)₂ / CuI |
| Base | Triethylamine |
| Solvent | THF |
| Temperature | Room Temperature to 50 °C |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the phenyl ring.
This palladium-catalyzed reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination then furnishes the desired arylamine product. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.
-
Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reactant Addition: Add 3-(3-Bromophenyl)-5-methyl-1H-pyrazole (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture at the appropriate temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
| Parameter | Condition |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 100 °C |
Characterization of Derivatives
The successful synthesis of the derivatized products should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the newly formed compound. The disappearance of the N-H proton signal in ¹H NMR is a key indicator of successful N-substitution. For cross-coupling reactions, the appearance of new aromatic or alkynyl proton signals and changes in the aromatic region of both ¹H and ¹³C NMR spectra are expected.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Conclusion
The protocols outlined in these application notes provide a robust framework for the derivatization of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole. These methods offer access to a wide range of novel compounds with significant potential in drug discovery and materials science. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.
References
-
Antre, R. V., A, C., & Nagarajan, R. (2011). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. International Journal of Drug Design and Discovery, 2(4), 674–675. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]
-
Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. (2023). ResearchGate. [Link]
-
Synthesis of Some New Pyrazoles. (2017). DergiPark. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
Sources
- 1. Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one | International Journal of Drug Design and Discovery [ijddd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for In Vitro Assay Development Using 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation stems from its versatile structure and its presence in a multitude of biologically active compounds and approved pharmaceuticals.[2][4] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[5][6][7] Their ability to serve as bioisosteres for other aromatic rings enhances their drug-like properties, such as solubility and lipophilicity, facilitating favorable interactions with biological targets.
The compound of interest, 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, represents a foundational structure for the development of novel therapeutics. The presence of a bromophenyl group offers a site for further chemical modification, allowing for the generation of a library of analogs with potentially enhanced potency and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro assays to explore the therapeutic potential of this compound, with a primary focus on its application as a putative enzyme inhibitor.
Hypothesized Mechanism of Action: Targeting Kinase Signaling Pathways
Given the prevalence of pyrazole-containing molecules as kinase inhibitors, a logical starting point for investigating the biological activity of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is to screen it against a panel of protein kinases.[8] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This application note will, therefore, focus on developing assays to test the hypothesis that 3-(3-Bromophenyl)-5-methyl-1H-pyrazole acts as a kinase inhibitor.
A hypothetical signaling pathway that could be modulated by a pyrazole-based kinase inhibitor is depicted below.
Caption: A streamlined workflow for the in vitro evaluation of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole as a potential enzyme inhibitor.
Part 1: Primary Biochemical Assay - Kinase Activity
The initial step is to determine if the compound directly inhibits the enzymatic activity of a purified kinase. [9]A common and robust method is a luminescence-based assay that quantifies ATP consumption, a direct product of the kinase reaction.
Protocol 1: Luminescence-Based Kinase Activity Assay
Objective: To quantify the inhibitory effect of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole on a selected protein kinase (e.g., JNK3).
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A luciferase-based reagent is used to generate a luminescent signal that is inversely proportional to the kinase activity.
Materials:
-
3-(3-Bromophenyl)-5-methyl-1H-pyrazole (Test Compound)
-
Purified, active protein kinase (e.g., JNK3)
-
Kinase-specific substrate peptide
-
ATP (at a concentration near the Km for the kinase)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Known kinase inhibitor (Positive Control, e.g., Staurosporine)
-
DMSO (Vehicle Control)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well microplates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole in 100% DMSO.
-
Create a serial dilution series of the test compound in DMSO. This will be used to generate a dose-response curve.
-
-
Assay Plate Setup:
-
Add 1 µL of the compound dilutions (or controls) to the wells of the microplate. Include wells for:
-
Test Compound (at various concentrations)
-
Positive Control (known inhibitor)
-
Vehicle Control (DMSO only, representing 100% kinase activity)
-
No-Enzyme Control (DMSO only, representing 0% kinase activity)
-
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, substrate peptide, and ATP.
-
In a separate tube, prepare the enzyme solution by diluting the purified kinase in assay buffer.
-
To initiate the reaction, add 24 µL of the kinase/substrate/ATP master mix to each well.
-
Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 25 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle and no-enzyme controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Expected Results
| Compound | Target Kinase | IC50 (µM) |
| 3-(3-Bromophenyl)-5-methyl-1H-pyrazole | JNK3 | To be determined |
| Staurosporine (Positive Control) | JNK3 | ~0.01 |
| Vehicle (DMSO) | JNK3 | No Inhibition |
Part 2: Secondary Cell-Based Assay - Target Engagement
Following successful identification of inhibitory activity in a biochemical assay, it is crucial to confirm that the compound can engage its target within a cellular context. [10][11][12]Cell-based assays provide a more physiologically relevant environment and can offer insights into cell permeability and off-target effects. [13]
Protocol 2: Western Blot Analysis of Target Phosphorylation
Objective: To determine if 3-(3-Bromophenyl)-5-methyl-1H-pyrazole inhibits the phosphorylation of a downstream substrate of the target kinase in a cellular model.
Principle: This protocol uses a specific cell line that expresses the target kinase. The cells are stimulated to activate the signaling pathway, and the inhibitory effect of the compound is measured by quantifying the phosphorylation status of a known downstream substrate via Western blotting.
Materials:
-
A suitable cell line (e.g., a neuronal cell line for JNK3)
-
Cell culture medium and supplements
-
Stimulant to activate the kinase pathway (e.g., Anisomycin for JNK activation)
-
3-(3-Bromophenyl)-5-methyl-1H-pyrazole
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies:
-
Anti-phospho-[Substrate] (e.g., anti-phospho-c-Jun for JNK)
-
Anti-total-[Substrate] (e.g., anti-total-c-Jun)
-
Anti-β-actin (Loading Control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole (and controls) for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 30 minutes with Anisomycin) to activate the target kinase.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies for the total substrate and the loading control (β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-substrate signal to the total substrate signal.
-
Plot the normalized signal against the compound concentration to assess the dose-dependent inhibition of target phosphorylation in the cell.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of critical controls:
-
Positive Control: A known inhibitor validates that the assay can detect inhibition.
-
Vehicle Control (DMSO): Establishes the baseline for 100% enzyme activity and ensures the vehicle does not interfere with the assay.
-
No-Enzyme/No-Cell Control: Defines the background signal of the assay.
-
Loading Controls (Western Blot): Ensure that any observed changes in protein phosphorylation are not due to differences in the amount of protein loaded.
By systematically progressing from a direct biochemical assay to a cell-based target engagement study, researchers can build a strong, evidence-based case for the mechanism of action of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, providing a solid foundation for further drug development efforts.
References
- Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and pharmacological evaluation of pyrazoline derivatives as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 18(3), 918-922.
- Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: progressing towards the dream. Nature Reviews Drug Discovery, 3(4), 301-317.
- Bhat, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2249-2274.
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
- Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358.
- Foces-Foces, C., et al. (2001). The structure of the parent compound, 1,3,5-triphenyl-2-pyrazoline. Acta Crystallographica Section C, 57(Pt 10), 1235-1237.
- Fun, H.-K., et al. (2010). 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E, 66(Pt 6), o1279.
- Griesbeck, C., et al. (2007). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Assay and Drug Development Technologies, 5(3), 347-363.
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Kamal, A., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]
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Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]
- Kikuchi, H., et al. (2003). Two new pyrazole-containing compounds from watermelon seeds. Chemical & Pharmaceutical Bulletin, 51(8), 983-985.
- Kim, M., et al. (2019). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 29(17), 2415-2420.
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Klink, T. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Retrieved from [Link]
- Li, J., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(5), 999-1008.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1487504, 3-(4-bromophenyl)-5-methyl-1H-pyrazole. Retrieved January 28, 2026 from [Link].
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News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
- Sarojini, B. K., et al. (2010). Synthesis and pharmacological evaluation of a new class of pyrazoline derivatives. European Journal of Medicinal Chemistry, 45(3), 1153-1158.
- Sharma, V., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Organic Chemistry, 27(1), 2-23.
- Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual.
- Song, D., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry.
- Talanian, R. V., et al. (1997). Substrate specificities of caspase family proteases. Journal of Biological Chemistry, 272(15), 9677-9682.
- Tighadouini, S., et al. (2018). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Chemistry Central Journal, 12(1), 126.
- Vasilev, A. A., & Shteingarts, V. D. (2012). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Synthesis, 44(11), 1649-1658.
- Verma, A., et al. (2022). The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Yathirajan, H. S., et al. (2007). 3-(4-Chlorophenyl)-1-phenyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E, 63(Pt 1), o183-o184.
- Zareef, M., et al. (2007). Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases. Bioorganic & Medicinal Chemistry, 15(13), 4580-4587.
- Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1202.
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Application Notes and Protocols: 3-(3-Bromophenyl)-5-methyl-1H-pyrazole as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] This document provides a comprehensive guide for the investigation of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole , a synthetic pyrazole derivative, as a potential kinase inhibitor. Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] This guide details the synthesis, proposed mechanism of action, and detailed protocols for in vitro and cell-based assays to characterize the inhibitory potential of this compound.
Introduction: The Rationale for Pyrazole-Based Kinase Inhibitors
Protein kinases play a pivotal role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. The human kinome comprises over 500 kinases, and aberrant kinase activity is a frequent driver of oncogenesis and other proliferative disorders. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics.
The pyrazole ring system has been extensively explored as a scaffold for the development of potent and selective kinase inhibitors.[1] Its unique structural and electronic properties allow for diverse substitutions that can be tailored to interact with the ATP-binding pocket of specific kinases. The presence of a bromophenyl group on the pyrazole core of the title compound, 3-(3-Bromophenyl)-5-methyl-1H-pyrazole , suggests its potential to form halogen bonds and other key interactions within the kinase active site, a strategy employed in the design of numerous successful kinase inhibitors.
Based on structure-activity relationship (SAR) studies of similar bromophenyl-pyrazole analogs, this compound is hypothesized to exhibit inhibitory activity against kinases from families such as Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Protein Kinase B (Akt) family. This document will provide the foundational protocols to begin exploring the activity of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole against these representative kinase families.
Synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole.
Protocol: Synthesis of 1-(3-Bromophenyl)-1,3-butanedione (Diketone Intermediate)
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-bromoacetophenone dissolved in dry toluene.
-
Add ethyl acetoacetate dropwise to the reaction mixture with stirring.
-
After the addition is complete, reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the crude diketone.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 1-(3-bromophenyl)-1,3-butanedione.
Protocol: Synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole (Target Compound)
-
Dissolve 1-(3-bromophenyl)-1,3-butanedione in glacial acetic acid in a round-bottom flask.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid product will precipitate out. Filter the solid, wash thoroughly with water to remove any acetic acid, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-(3-bromophenyl)-5-methyl-1H-pyrazole.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
In Vitro Kinase Inhibition Assays
The initial evaluation of a potential kinase inhibitor involves in vitro assays to determine its potency and selectivity against a panel of purified kinases. A variety of assay formats are available, with luminescence-based assays being highly amenable to high-throughput screening.[3] The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced during the kinase reaction.[4]
Principle of the ADP-Glo™ Kinase Assay:
Caption: Workflow of the ADP-Glo™ kinase inhibition assay.
General Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol can be adapted for various kinases by using the specific kinase, substrate, and buffer conditions. Below are suggested conditions for representative kinases potentially targeted by 3-(3-Bromophenyl)-5-methyl-1H-pyrazole.
Materials:
-
Purified recombinant kinases (e.g., CDK2/CyclinA2, p38α, VEGFR2, Akt1)
-
Kinase-specific substrates (see table below)
-
3-(3-Bromophenyl)-5-methyl-1H-pyrazole stock solution (e.g., 10 mM in DMSO)
-
ATP solution
-
Kinase-specific assay buffer (see table below)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
| Kinase Target | Substrate | Kinase Assay Buffer |
| CDK2/CyclinA2 | Histone H1 or a specific peptide substrate (e.g., Rb peptide) | 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[4] |
| p38α | ATF2 (Activating Transcription Factor 2) | 25 mM HEPES, pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄ |
| VEGFR2 | Poly(Glu,Tyr) 4:1 | 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA |
| Akt1 | GSK3 peptide | 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT[5] |
Procedure:
-
Compound Dilution: Prepare a serial dilution of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole in the appropriate kinase assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (if available).
-
Kinase Reaction Setup:
-
To each well of a white microplate, add the diluted compound or controls.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assays
Following in vitro characterization, it is crucial to assess the activity of the compound in a cellular context. This allows for the evaluation of cell permeability, target engagement, and effects on cell viability and proliferation.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[3] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[3]
Protocol:
-
Cell Seeding: Seed cancer cell lines known to be dependent on the activity of the target kinases (e.g., MCF-7 for CDK2, A549 for p38α, HUVEC for VEGFR2, PC-3 for Akt1) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell. The principle is that a ligand-bound protein is more resistant to thermal denaturation than the unbound protein.
Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Protocol:
-
Cell Culture and Treatment: Culture the desired cell line to a high confluency. Treat the cells with 3-(3-Bromophenyl)-5-methyl-1H-pyrazole or vehicle (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated denatured proteins by centrifugation at high speed.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the target kinase remaining in the soluble fraction using a protein detection method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Safety and Handling
3-(3-Bromophenyl)-5-methyl-1H-pyrazole is a chemical compound and should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related brominated aromatic compounds can be hazardous.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
3-(3-Bromophenyl)-5-methyl-1H-pyrazole represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this document provide a comprehensive framework for its synthesis and characterization, from initial in vitro kinase screening to cell-based assays for target engagement and cellular activity. The successful application of these methods will enable a thorough evaluation of the therapeutic potential of this and structurally related compounds.
References
-
BPS Bioscience. (n.d.). AKT1 Assay Kit. Retrieved from [Link]
-
Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Retrieved from [Link]
-
Various Authors. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. BMC Research Notes, 7, 475. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Pyrazole Synthesis Technical Support Center: A Guide for Researchers
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting advice in a practical question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental work.
Section 1: Low Yield and Incomplete Reactions
Low product yield is one of the most common frustrations in synthesis. This section addresses frequent causes of diminished yields and provides strategies for optimization.
Q1: My pyrazole synthesis reaction is giving a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in pyrazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to the stability of intermediates. Here’s a breakdown of common culprits and their solutions:
-
Incomplete Reaction: The condensation of a 1,3-dicarbonyl compound with a hydrazine is not always instantaneous. Ensure you are allowing sufficient reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion.
-
Suboptimal Temperature: Temperature plays a critical role. While heating can accelerate the reaction, excessive temperatures may lead to the degradation of starting materials or the final product. For instance, in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60°C improved the yield, but further increases caused a decline[1]. It is advisable to perform temperature screening to find the optimal balance for your specific substrates.
-
Ineffective Catalysis: Many pyrazole syntheses benefit from a catalyst to drive the reaction to completion. If you are not using a catalyst, consider adding one. Both acid and base catalysis can be effective depending on the specific reaction. For instance, some reactions that do not proceed at all without a catalyst can achieve yields of 70-95% with the addition of a Lewis acid like lithium perchlorate[1]. If you are already using a catalyst, it may not be the most effective one for your system. For example, in one study, Cu(OTf)₂ gave a 60% yield while Fe(OTf)₃ was completely ineffective[1].
-
Formation of Stable Intermediates: The reaction between a hydrazine and a 1,3-dicarbonyl compound proceeds through a hydrazone intermediate. If this intermediate is particularly stable or if the subsequent cyclization step has a high activation energy, the reaction may stall. Changing the solvent or catalyst can help to promote the cyclization step.
-
Side Reactions: Undesired side reactions can consume your starting materials and reduce the yield of your target pyrazole. These can include the formation of pyrazoline intermediates that require a separate oxidation step, or other condensation products.
Section 2: Regioselectivity Issues
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomers. Controlling the regioselectivity is a significant challenge in pyrazole synthesis.
Q2: I am getting a mixture of two regioisomers in my pyrazole synthesis. How can I control the regioselectivity to favor my desired product?
A2: Achieving high regioselectivity is a common challenge, especially in Knorr-type pyrazole syntheses. The formation of two regioisomers occurs when both carbonyl groups of an unsymmetrical 1,3-dicarbonyl can react with the substituted hydrazine. Here are key strategies to control regioselectivity:
-
Exploit Electronic and Steric Effects: The initial nucleophilic attack of the hydrazine onto one of the carbonyl carbons is often the selectivity-determining step.
-
Electronic Effects: A more electrophilic carbonyl group will react faster. For example, in a diketone with one aryl and one trifluoromethyl group, the carbonyl adjacent to the electron-withdrawing trifluoromethyl group is more reactive.
-
Steric Hindrance: The less sterically hindered carbonyl group is more accessible to the nucleophilic hydrazine. Similarly, the less sterically hindered nitrogen atom of a substituted hydrazine will preferentially attack.
-
-
Solvent and Catalyst Selection: The choice of solvent and catalyst can have a profound impact on regioselectivity.
-
Acid Catalysis in Aprotic Dipolar Solvents: For the reaction of arylhydrazines with 1,3-diketones, switching from traditional protic solvents like ethanol to aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) in the presence of a strong acid (e.g., HCl) can dramatically improve regioselectivity.[2] This is because the acid protonates the carbonyl group, making it more electrophilic, and the aprotic solvent does not interfere with this interaction as a protic solvent would through hydrogen bonding. In some cases, this has been shown to change the isomeric ratio from nearly 1:1 in ethanol to 98:2 in favor of one isomer in DMAc/HCl[2].
-
Lewis Acid Catalysis: Lewis acids can also be employed to control regioselectivity by coordinating to one of the carbonyl groups and enhancing its electrophilicity.
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of the product from the faster initial nucleophilic attack.
The following diagram illustrates the two possible pathways for the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine, leading to two different regioisomers.
Caption: Decision tree for addressing pyrazoline byproducts.
Section 4: Purification Challenges
Even with a successful reaction, isolating the pure pyrazole product can be challenging, especially when dealing with regioisomers or persistent impurities.
Q4: I have a mixture of pyrazole regioisomers that are difficult to separate. What are the best purification strategies?
A4: Separating regioisomers can be a significant hurdle due to their often similar physical properties. Here are some techniques to consider:
-
Column Chromatography: This is the most common method for separating isomers.
-
Solvent System Optimization: Careful optimization of the eluent system is critical. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can often provide the necessary resolution.
-
Alternative Stationary Phases: If standard silica gel does not provide adequate separation, consider using other stationary phases such as alumina or reverse-phase silica.
-
-
Crystallization: If one of the isomers is more prone to crystallization, you may be able to selectively crystallize it from the mixture.
-
Solvent Screening: Experiment with a variety of solvents to find one in which one isomer is significantly less soluble than the other, especially at lower temperatures.
-
Seeding: If you have a small amount of the pure desired isomer, you can use it to seed the crystallization process.
-
-
Derivatization: In some cases, it may be easier to separate the isomers after a subsequent chemical modification. For example, if one isomer has a more accessible functional group, you could selectively react it to form a derivative with very different physical properties, allowing for easy separation. The derivative can then be converted back to the desired pyrazole.
Q5: After my workup, I have a persistent oily product that won't solidify. How can I induce crystallization?
A5: Obtaining an oil instead of a solid product is a common issue, often due to residual solvent or impurities inhibiting crystallization.
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the oil under high vacuum, possibly with gentle heating.
-
Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The product may precipitate as a solid, which can then be collected by filtration.
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a small amount of a good solvent, and then slowly add an "anti-solvent" (a solvent in which the product is insoluble) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling can induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Section 5: N-Alkylation of Pyrazoles
The alkylation of the pyrazole nitrogen is a common synthetic step, but it can also present challenges with regioselectivity.
Q6: I am trying to N-alkylate my pyrazole, but I am getting a mixture of products. How can I control which nitrogen is alkylated?
A6: For an unsymmetrical pyrazole, N-alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers.
-
Steric Control: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. [3]If your pyrazole has substituents at the 3- and 5-positions, the nitrogen adjacent to the smaller substituent will be the primary site of alkylation. You can leverage this by choosing an appropriate protecting group strategy if necessary.
-
Basic vs. Acidic Conditions:
-
Basic Conditions: Traditional N-alkylation is performed under basic conditions, where the pyrazole is deprotonated to form the pyrazolate anion, which then acts as a nucleophile. [3]The regioselectivity in this case is often governed by sterics.
-
Acidic Conditions: Alternative methods using acid catalysis have been developed. For example, using trichloroacetimidates as alkylating agents in the presence of a Brønsted acid can provide N-alkyl pyrazoles. [3]The regioselectivity in these reactions is also primarily controlled by steric factors. [3]
-
-
Directed Alkylation: In some cases, it may be possible to use a directing group to favor alkylation at a specific nitrogen. This is a more advanced strategy that would require a multi-step synthesis.
The table below summarizes the key factors influencing the outcome of pyrazole synthesis.
| Issue | Key Influencing Factors | Potential Solutions |
| Low Yield | Reaction time, temperature, catalyst, intermediate stability | Monitor reaction, optimize temperature, screen catalysts, change solvent |
| Poor Regioselectivity | Electronic and steric effects of substituents, solvent, catalyst | Choose substrates with strong electronic/steric bias, use aprotic dipolar solvents with acid catalysis, lower reaction temperature |
| Pyrazoline Formation | Lack of oxidation | Add an in-situ oxidizing agent (Br₂, O₂/DMSO, I₂), use starting materials that favor elimination |
| Purification Difficulties | Similar properties of isomers, persistent oil | Optimize column chromatography, attempt crystallization, consider derivatization |
| N-Alkylation Regioselectivity | Steric hindrance at the 3- and 5-positions | Leverage steric differences between substituents, choose appropriate reaction conditions (acidic vs. basic) |
References
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Elmaati, T. A. et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(5), 914. [Link]
-
Zhang, P. et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(37), 7635-7654. [Link]
-
El-Faham, A. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 517-559. [Link]
-
Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharma Guideline. [Link]
-
Smith, C. J. et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry, 1(1), 33-43. [Link]
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Technical Support Center: Optimization of Reaction Conditions for 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the synthesis of this important pyrazole derivative.
Introduction to the Synthesis
The synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is most commonly achieved through a Knorr pyrazole synthesis, a robust and widely used method for forming pyrazole rings.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound, in this case, 1-(3-bromophenyl)butane-1,3-dione, with hydrazine.[2] While the reaction is generally reliable, achieving high yield and regioselectivity can be challenging. This guide will address the critical aspects of this synthesis, from the preparation of the starting material to the purification of the final product.
A primary challenge in the synthesis of unsymmetrical pyrazoles like 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is controlling the regioselectivity. The reaction can potentially yield two regioisomers: the desired 3-(3-Bromophenyl)-5-methyl-1H-pyrazole and the undesired 5-(3-Bromophenyl)-3-methyl-1H-pyrazole. The formation of these isomers is dependent on the reaction conditions, particularly the pH.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-(3-Bromophenyl)-5-methyl-1H-pyrazole?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation of 1-(3-bromophenyl)butane-1,3-dione with hydrazine hydrate. This reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid.[1][2]
Q2: Why am I getting a mixture of two isomers?
A2: The reaction of an unsymmetrical 1,3-dicarbonyl compound like 1-(3-bromophenyl)butane-1,3-dione with hydrazine can lead to the formation of two regioisomers. The initial nucleophilic attack of hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of 3- and 5-substituted pyrazoles.[4]
Q3: How can I favor the formation of the desired 3-(3-Bromophenyl)-5-methyl-1H-pyrazole isomer?
A3: The regioselectivity of the Knorr synthesis is highly dependent on the reaction conditions. Generally, acidic conditions favor the formation of the isomer where the nitrogen of the hydrazine attacks the more reactive carbonyl group first. In the case of 1-(3-bromophenyl)butane-1,3-dione, the ketone carbonyl adjacent to the methyl group is typically more electrophilic than the one adjacent to the bromophenyl group. Therefore, carrying out the reaction under acidic conditions (e.g., with a catalytic amount of acetic acid) can favor the formation of the desired 3-(3-Bromophenyl)-5-methyl-1H-pyrazole.[3]
Q4: What are the key starting materials and how can I prepare them?
A4: The key starting materials are 3-bromoacetophenone, ethyl acetate, and hydrazine hydrate. 3-Bromoacetophenone and ethyl acetate are used to synthesize the intermediate 1-(3-bromophenyl)butane-1,3-dione via a Claisen condensation.[5][6] Hydrazine hydrate is commercially available.
Q5: What are the best methods for purifying the final product?
A5: Purification can typically be achieved by recrystallization or column chromatography. If a mixture of isomers is formed, separation by silica gel column chromatography is often effective, as the two isomers will likely have different polarities.[7] A solvent system such as ethyl acetate/hexane can be used for elution.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Pyrazole | 1. Incomplete reaction. 2. Purity of starting materials (1,3-dicarbonyl or hydrazine). 3. Suboptimal reaction temperature. 4. Side reactions. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC. 2. Ensure the purity of 1-(3-bromophenyl)butane-1,3-dione and use fresh hydrazine hydrate. 3. Optimize the reaction temperature. A typical range is 80-100°C.[2] 4. Use a slight excess of hydrazine hydrate to ensure complete conversion of the dicarbonyl compound. |
| Formation of a Mixture of Regioisomers | 1. Reaction conditions are not optimized for regioselectivity. 2. Reaction pH is neutral or basic. | 1. Add a catalytic amount of a weak acid, such as glacial acetic acid, to the reaction mixture.[2] 2. Avoid basic conditions, as they can lead to a loss of regioselectivity. |
| Difficulty in Purifying the Product | 1. Presence of unreacted starting materials. 2. Co-elution of regioisomers during column chromatography. 3. Oily product that is difficult to crystallize. | 1. Ensure the reaction has gone to completion by TLC. If necessary, use a slight excess of hydrazine hydrate. 2. Optimize the solvent system for column chromatography. A gradient elution from low to high polarity (e.g., hexane to ethyl acetate) may be necessary.[8] 3. Try different solvents for recrystallization (e.g., ethanol, isopropanol, or mixtures with water). If the product remains an oil, purification by column chromatography is recommended. |
| Discoloration of the Reaction Mixture | 1. Decomposition of hydrazine. 2. Formation of side products at high temperatures. | 1. Use fresh hydrazine hydrate and maintain a controlled reaction temperature. 2. Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for complete conversion. |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-bromophenyl)butane-1,3-dione
This protocol is based on the Claisen condensation reaction.[5][6]
Materials:
-
3-Bromoacetophenone
-
Ethyl acetate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add ethyl acetate.
-
Slowly add a solution of 3-bromoacetophenone in ethanol to the reaction mixture at room temperature with stirring.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and water.
-
Acidify the aqueous solution with 1 M hydrochloric acid until the pH is acidic, which will precipitate the crude 1-(3-bromophenyl)butane-1,3-dione.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water.
Protocol 2: Synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
This protocol is a standard Knorr pyrazole synthesis.[2]
Materials:
-
1-(3-bromophenyl)butane-1,3-dione
-
Hydrazine hydrate (64-80% solution)
-
Ethanol or 1-Propanol
-
Glacial acetic acid (catalytic amount)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1-(3-bromophenyl)butane-1,3-dione (1 equivalent) in ethanol or 1-propanol.
-
Add hydrazine hydrate (1.1-1.2 equivalents) to the solution.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 100°C) with stirring for 1-2 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dicarbonyl compound is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add water to the reaction mixture with stirring to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[8]
Visualizing the Synthesis and Troubleshooting
Diagram 1: Synthetic Pathway
Caption: Overall synthetic route to 3-(3-Bromophenyl)-5-methyl-1H-pyrazole.
Diagram 2: Regioisomer Formation and Control
Caption: Influence of reaction conditions on regioisomer formation.
Diagram 3: Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]
-
Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Springer. Available at: [Link]
-
Synthesis of 1-(3-Phenoxyphenyl)butane-1,3-dione from Ethyl Acetoacetate. ResearchGate. Available at: [Link]
-
Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. ACS Publications. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
The Reaction of Cyanoacetylhydrazine With a-Bromoketones: Synthesis of 1,3,4-oxadiazine, 1,2,4-Triazine, Pyrazole and Pyridazin. Semantic Scholar. Available at: [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available at: [Link]
-
Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. YouTube. Available at: [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]
-
4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. MDPI. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed. Available at: [Link]
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. Available at: [Link]
-
CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem. YouTube. Available at: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
-
Knorr Pyrazole Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
-
Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. Available at: [Link]
-
Novel one pot synthesis of substituted 1,2,4-triazines. ResearchGate. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. OpenStax. Available at: [Link]
-
Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important pyrazole derivative. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.
Introduction to the Synthesis
The most common and direct route to synthesizing 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is the Knorr pyrazole synthesis. This method involves the condensation reaction between a 1,3-dicarbonyl compound, in this case, 1-(3-bromophenyl)butane-1,3-dione, and hydrazine.[1][2][3] While seemingly straightforward, this reaction can present several challenges, leading to the formation of undesired side products and impurities. This guide will help you navigate these issues.
Troubleshooting Guide & FAQs
Q1: My reaction has produced a mixture of products. What is the most likely major side product?
A1: The most common side product in the synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole via the Knorr synthesis is its regioisomer, 5-(3-Bromophenyl)-3-methyl-1H-pyrazole .
Causality: The formation of regioisomers is a well-known challenge in the Knorr pyrazole synthesis when an unsymmetrical 1,3-dicarbonyl, such as 1-(3-bromophenyl)butane-1,3-dione, is used.[4][5] Hydrazine can initially attack either of the two carbonyl groups.
-
Attack at the carbonyl adjacent to the bromophenyl group leads to the desired product, 3-(3-Bromophenyl)-5-methyl-1H-pyrazole.
-
Attack at the carbonyl adjacent to the methyl group leads to the undesired regioisomer, 5-(3-Bromophenyl)-3-methyl-1H-pyrazole.
The regioselectivity of this reaction is influenced by the electronic and steric differences between the two carbonyl groups and can be sensitive to reaction conditions such as pH and solvent.[4]
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
pH Control: The initial condensation is often acid-catalyzed.[2][3] Carefully controlling the pH can influence which carbonyl is more readily protonated and thus more susceptible to nucleophilic attack. Experiment with mildly acidic conditions.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway.[6] It is recommended to screen different solvents (e.g., ethanol, acetic acid, toluene) to find the optimal conditions for the desired regioselectivity.
-
-
Purification:
-
Chromatography: Flash column chromatography is often effective in separating the two regioisomers. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
-
Crystallization: If there is a significant difference in the solubility and crystal packing of the two isomers, fractional crystallization can be an effective purification method.[7]
-
Q2: I'm observing a significant amount of starting material in my crude product even after a long reaction time. What could be the issue?
A2: Incomplete conversion is a common issue and can be attributed to several factors, including reaction kinetics and the presence of stable intermediates.
Causality: The Knorr pyrazole synthesis proceeds through several steps, including the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[4] The dehydration step to form the aromatic pyrazole ring is often the rate-determining step.[4] If this step is slow, the reaction may stall, leaving unreacted starting materials and intermediates.
Troubleshooting Steps:
-
Temperature and Reaction Time:
-
Increase the reaction temperature to promote the dehydration step. Refluxing in a suitable solvent like ethanol or acetic acid is a common practice.[8]
-
Extend the reaction time and monitor the progress by TLC or LC-MS.
-
-
Catalyst:
-
Water Removal:
-
The dehydration step produces water. In some cases, removing water from the reaction mixture using a Dean-Stark apparatus can drive the equilibrium towards the product.
-
Q3: My NMR spectrum shows some unexpected signals that do not correspond to the starting material or the desired product. What could these be?
A3: Besides the regioisomer, other potential side products could be present in your reaction mixture. These may include pyrazoline intermediates and products from the self-condensation of the starting dicarbonyl.
Causality:
-
Pyrazoline Intermediates: The cyclization of the hydrazone intermediate initially forms a non-aromatic pyrazoline.[9] Incomplete dehydration or oxidation (depending on the specific reaction conditions) will result in the presence of this intermediate.
-
Self-Condensation of 1-(3-bromophenyl)butane-1,3-dione: Under certain conditions (e.g., strongly basic or acidic), 1,3-dicarbonyl compounds can undergo self-condensation reactions to form more complex molecules.
Troubleshooting Steps:
-
Promote Aromatization:
-
As mentioned in Q2, ensure conditions are sufficient for complete dehydration (heat, acid catalyst).
-
Some synthetic protocols for pyrazoles involve an explicit oxidation step to convert a pyrazoline intermediate to the pyrazole.[10] If your synthesis route might be forming a stable pyrazoline, consider adding a mild oxidizing agent in a subsequent step.
-
-
Control of Starting Material Reactivity:
-
Avoid overly harsh basic or acidic conditions that could promote self-condensation of the dicarbonyl starting material.
-
Ensure the purity of your 1-(3-bromophenyl)butane-1,3-dione before starting the reaction.
-
Visualization of the Reaction Pathway and Side Products
The following diagram illustrates the main reaction pathway for the synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole and the formation of the major regioisomeric side product.
Caption: Knorr synthesis pathway and the formation of the regioisomeric side product.
Summary of Potential Side Products and Troubleshooting
| Side Product / Issue | Plausible Cause | Recommended Troubleshooting Actions |
| 5-(3-Bromophenyl)-3-methyl-1H-pyrazole (Regioisomer) | Non-selective attack of hydrazine on the unsymmetrical 1,3-dicarbonyl. | Optimize reaction conditions (pH, solvent). Purify by column chromatography or crystallization. |
| Unreacted Starting Materials | Incomplete reaction, slow dehydration step. | Increase reaction temperature, extend reaction time, use an acid catalyst, consider water removal. |
| Pyrazoline Intermediate | Incomplete dehydration/aromatization. | Ensure sufficient heat and acid catalysis for dehydration. If necessary, introduce a mild oxidation step. |
| Self-condensation Products | Instability of the 1,3-dicarbonyl starting material under reaction conditions. | Use pure starting materials and avoid harsh reaction conditions. |
Experimental Protocol: General Procedure for the Synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
This is a general guideline; specific conditions may require optimization.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(3-bromophenyl)butane-1,3-dione (1.0 eq).
-
Add a suitable solvent, such as ethanol or glacial acetic acid.
-
-
Addition of Hydrazine:
-
Slowly add hydrazine hydrate (1.1 - 1.2 eq) to the stirred solution. The reaction may be exothermic.
-
-
Reaction:
-
If using a neutral solvent like ethanol, add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
References
-
Faria, J. V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Available at: [Link]
-
Bhat, B. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6527. Available at: [Link]
-
Wikipedia. (2023). Knorr pyrrole synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
de Oliveira, C. S., et al. (2014). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 3(1), 1879-1891. Available at: [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2215-2222. Available at: [Link]
-
ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
-
Li, Y., et al. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 15(18), 4782-4785. Available at: [Link]
-
Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Available at: [Link]
-
DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Available at: [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
-
RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available at: [https://www.rjpbcs.com/pdf/2017_8(1)/[3].pdf]([Link]3].pdf)
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
ResearchGate. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Available at: [Link]
-
AWS. (n.d.). Synthesis, Characterization of some new 1,3,5-trisubstituted pyrazole derivatives. Available at: [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Available at: [Link]
-
YouTube. (2019). synthesis of pyrazoles. Available at: [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Available at: [Link]
- Google Patents. (n.d.). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- Google Patents. (n.d.). Fluorophenyl pyrazol compounds.
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]
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Technical Support Center: Characterization of Substituted Pyrazoles
Welcome to the technical support center for the characterization of substituted pyrazoles. As a Senior Application Scientist, I've designed this guide to address the nuanced and often complex challenges researchers, scientists, and drug development professionals face when working with this important class of heterocyclic compounds. Pyrazoles are foundational scaffolds in medicinal chemistry, appearing in drugs like Celecoxib and Sildenafil, but their unique electronic structure presents distinct analytical hurdles.[1][2][3]
This guide is structured to move from the most common sources of ambiguity (tautomerism and isomerism) to specific analytical techniques. We will explore the causality behind experimental observations and provide validated protocols to help you obtain clear, publishable data.
Section 1: Navigating Annular Tautomerism - The Root of NMR Ambiguities
One of the most pervasive challenges in pyrazole characterization is annular tautomerism, where the N-H proton rapidly exchanges between the two ring nitrogen atoms. This dynamic process can complicate spectral interpretation, particularly in NMR.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why are the signals for the C3 and C5 positions in my 1H or 13C NMR spectrum broad or appearing as a single, averaged signal?
This is a classic sign of annular tautomerism occurring at a rate that is fast on the NMR timescale.[4][6] When the proton shuttles between N1 and N2 faster than the NMR instrument can distinguish the two distinct molecular states, the spectrometer "sees" an average of the two tautomers. This leads to the coalescence of signals for the C3/C5 carbons and their attached protons.[4][7]
Q2: What factors influence the rate of tautomeric exchange?
The equilibrium and rate of exchange are highly sensitive to several factors:
-
Solvent: Protic solvents and those capable of hydrogen bonding (like DMSO, methanol) can facilitate proton transfer, accelerating the exchange. Dipolar aprotic solvents may slow it down.[4]
-
Temperature: Higher temperatures increase the rate of exchange, while lower temperatures slow it down.[7][8]
-
Substituents: The electronic nature of substituents on the pyrazole ring can influence which tautomer is more stable, although the exchange often still occurs.[4][9]
-
Concentration: In non-polar solvents, pyrazoles can form hydrogen-bonded dimers or other self-aggregates, which can also affect the rate of proton exchange.[5]
Troubleshooting Guide: Resolving Tautomers by NMR
When averaged signals obscure your analysis, the primary goal is to slow the proton exchange to a rate where the NMR signals for each tautomer can be resolved. This is known as the slow-exchange regime.
Workflow for Resolving Tautomeric Signals
Caption: Workflow for resolving pyrazole tautomers using NMR.
Experimental Protocol: Low-Temperature NMR Analysis
-
Sample Preparation: Prepare a ~10-20 mg sample of your substituted pyrazole in a suitable deuterated solvent (CD₂Cl₂ is often a good starting point) in a high-quality NMR tube.
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
-
Temperature Reduction: Cool the NMR probe to a lower temperature, for example, 273 K (0 °C). Allow the sample to equilibrate for at least 5-10 minutes.
-
Data Acquisition: Re-acquire the ¹H and ¹³C spectra. Observe any changes in chemical shifts or signal sharpness.
-
Iterative Cooling: If signals are not resolved, continue to decrease the temperature in 20 K increments (253 K, 233 K, etc.), allowing for equilibration and acquiring spectra at each step.[6]
-
Analysis: Once distinct signals for the two tautomers appear, you can integrate the peaks in the ¹H NMR spectrum to determine the equilibrium constant (KT) under those conditions.[8]
Section 2: Distinguishing Regioisomers - A Synthetic & Chromatographic Challenge
The synthesis of 1,3,5-substituted pyrazoles, often via the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, can frequently lead to a mixture of two regioisomers.[10][11][12] Distinguishing these isomers is critical and often requires a combination of careful chromatography and detailed spectroscopic analysis.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis produced two products with very similar TLC retention factors (Rf). Are they likely regioisomers?
Yes, this is highly probable. Regioisomers often have very similar polarities due to having the same functional groups, making their separation challenging.[13] A standard silica gel TLC plate may not provide sufficient resolution.
Q2: How can I definitively assign the structure of each isolated regioisomer?
While ¹H and ¹³C NMR are essential, they may not be sufficient on their own. The gold standard for unambiguous assignment is single-crystal X-ray crystallography.[9][14] However, if suitable crystals cannot be obtained, advanced 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for differentiation.[11]
Troubleshooting Guide: Separation and Identification of Regioisomers
Workflow for Isomer Separation and Characterization
Sources
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Technical Support Center: Navigating Challenges with Pyrazole-Based Compounds in Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and ensure the scientific integrity of your results. Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, with numerous approved drugs and clinical candidates targeting a wide array of diseases.[1][2] However, their unique physicochemical properties can present specific hurdles in both biochemical and cell-based assays.
This guide is designed to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design and execution.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers have when working with pyrazole-based compounds.
Q1: My pyrazole-based compound shows variable potency (IC50) across different kinase assay formats (e.g., biochemical vs. cell-based). What could be the cause?
A1: This is a frequent observation and can stem from several factors related to the compound's properties and the assay environment.
-
Cellular Permeability and Efflux: A primary reason for discrepancies is poor cell membrane permeability.[3] While a compound may be potent against an isolated enzyme in a biochemical assay, it might not efficiently reach its intracellular target in a cell-based assay. Additionally, many cell lines express efflux pumps (e.g., P-glycoprotein) that can actively remove the compound from the cell, reducing its effective intracellular concentration.[4]
-
Compound Stability: Pyrazole-based compounds can exhibit varying stability in different assay media. The complex biological matrix of cell culture media (containing serum, nucleophiles, etc.) can lead to compound degradation that doesn't occur in a simplified biochemical buffer.
-
Off-Target Effects in Cells: In a cellular context, your compound could be engaging with other kinases or cellular machinery, leading to downstream effects that influence the primary readout and give a different apparent potency.[5] Pyrazole scaffolds are known to interact with a variety of molecular targets.[6]
-
Metabolism: Cells can metabolize the compound into less active or inactive forms, a factor absent in biochemical assays. The metabolic stability of pyrazole derivatives is a key consideration.[2]
Q2: I'm observing poor solubility of my pyrazole compound in aqueous assay buffers. How can I improve this?
A2: Solubility is a critical parameter for obtaining reliable assay data. The pyrazole ring itself can improve lipophilicity, which may lead to solubility challenges.[1] Here are some strategies to address this:
-
Co-solvents: The most common approach is to use a small percentage of an organic co-solvent like dimethyl sulfoxide (DMSO). However, it's crucial to keep the final DMSO concentration low (typically <0.5%) as it can affect enzyme activity and cell health.
-
Formulation Strategies: For in vivo or more complex cellular assays, formulation vehicles such as cyclodextrins, liposomes, or nanoparticles can be employed to enhance solubility and bioavailability.
-
pH Adjustment: The basicity of the nitrogen atoms in the pyrazole ring means that the compound's solubility may be pH-dependent.[6] Experimenting with the pH of your assay buffer (within the limits of your assay's tolerance) might improve solubility.
-
Structural Modification: In the drug discovery process, medicinal chemists can modify the pyrazole scaffold by adding polar functional groups to improve solubility.[6][7]
Q3: My pyrazole-based inhibitor is losing efficacy over the course of a long-term cell culture experiment. What's happening?
A3: This "loss of effect" is often due to a combination of compound instability and cellular resistance mechanisms.
-
Compound Degradation: As mentioned, the compound may not be stable over extended periods in culture media. This can be assessed by incubating the compound in media for the duration of the experiment and then analyzing its concentration and integrity by HPLC or LC-MS.
-
Metabolic Clearance: Cells may be actively metabolizing and clearing the compound.
-
Development of Acquired Resistance: Cells can develop resistance to kinase inhibitors through various mechanisms, including:
-
Target Mutation: The target protein can acquire mutations that reduce the binding affinity of the inhibitor.
-
Target Amplification: The cell may increase the expression of the target protein, requiring higher concentrations of the inhibitor to achieve the same level of inhibition.
-
Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to compensate for the inhibition of the primary target.[8]
-
Section 2: Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific experimental issues.
Guide 1: Investigating and Overcoming Acquired Resistance in Cell-Based Assays
Problem: A pyrazole-based kinase inhibitor initially shows potent inhibition of cell proliferation, but resistant clones emerge after prolonged treatment.
Workflow for Investigating Acquired Resistance
Caption: Workflow for diagnosing and addressing acquired resistance.
Experimental Protocols:
-
Protocol 2.1.1: Generation of Resistant Cell Lines
-
Culture the parental cancer cell line in standard growth medium.
-
Begin treatment with the pyrazole-based inhibitor at a concentration equal to the IC20 (20% inhibitory concentration).
-
Gradually increase the inhibitor concentration in a stepwise manner as the cells adapt and resume proliferation.
-
Continue this process until the cells can proliferate in the presence of a high concentration of the inhibitor (e.g., 5-10 times the initial IC50).
-
Isolate and expand single clones to establish a stable resistant cell line.
-
-
Protocol 2.1.2: Phospho-Kinase Array
-
Culture both parental and resistant cells to ~80% confluency.
-
Lyse the cells and quantify the total protein concentration.
-
Incubate equal amounts of protein lysate with the phospho-kinase array membrane according to the manufacturer's instructions.
-
Wash the membrane and add the detection antibody cocktail.
-
Visualize the signals using a chemiluminescence imaging system.
-
Compare the signal intensities between the parental and resistant cell lysates to identify differentially phosphorylated kinases.
-
Data Interpretation:
| Observation | Potential Mechanism | Proposed Solution |
| Shift in IC50 | Acquired resistance | Proceed with mechanistic studies. |
| Mutation in Target Kinase | Altered drug binding | Test a next-generation inhibitor designed to bind the mutant. |
| Increased Target Expression | Target amplification | Consider combination with an agent that degrades the target protein. |
| Upregulation of p-AKT | PI3K/AKT pathway activation | Combine the pyrazole inhibitor with a PI3K or AKT inhibitor.[8] |
Guide 2: Troubleshooting Poor Compound Stability and Solubility in Assays
Problem: Inconsistent results and poor reproducibility in assays, potentially due to the physicochemical properties of the pyrazole compound.
Workflow for Assessing Compound Stability and Solubility
Caption: Workflow for addressing compound stability and solubility issues.
Experimental Protocols:
-
Protocol 2.2.1: HPLC-Based Stability Assay
-
Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO).
-
Spike the compound into the assay medium (e.g., cell culture media with 10% FBS) to the final working concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and quench the reaction by adding an equal volume of cold acetonitrile to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC with UV detection to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the 0-hour time point.
-
Data Interpretation and Solutions:
| Issue Detected | Evidence | Troubleshooting Steps |
| Poor Solubility | Visible precipitate, non-linear dose-response | Decrease final compound concentration. Increase DMSO % (up to 0.5%). Use a solubility-enhancing excipient. |
| Compound Instability | HPLC shows degradation over time | Decrease assay incubation time. Replenish compound during long-term experiments. |
| Non-specific Binding | High background signal, poor Z' factor | Add a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer. Consider using low-binding microplates. |
Section 3: Understanding Off-Target Effects
Q4: How can I determine if my pyrazole-based compound has significant off-target effects?
A4: This is a critical step in drug development to avoid misinterpretation of results and potential toxicity.
-
Kinase Profiling: A common and effective method is to screen your compound against a large panel of kinases (e.g., >100 kinases).[9] This will provide a selectivity profile and identify any other kinases that are inhibited at concentrations close to your on-target IC50.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm target engagement in intact cells and can also reveal off-target binding.
-
Phenotypic Screening: Comparing the cellular phenotype induced by your compound with that of a known selective inhibitor of the same target or with the phenotype induced by genetic knockdown (e.g., siRNA or CRISPR) of the target can provide evidence for on-target vs. off-target effects.
-
Computational Approaches: Molecular docking and virtual screening can predict potential off-targets based on the compound's structure.[10]
By systematically addressing these potential challenges, researchers can enhance the reliability and reproducibility of their data when working with the versatile and potent class of pyrazole-based compounds.
References
-
Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Ghorbani, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(9), 2757. [Link]
-
Li, Y., Zhang, Y., & Qu, W. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5764. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C.-H. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12093–12111. [Link]
-
Sunitha, T., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Journal of Drug Delivery and Therapeutics, 14(1), 625-638. [Link]
-
Nandurkar, D., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. In Strategies towards the Synthesis of Heterocycles and Their Applications. IntechOpen. [Link]
-
Li, Y., Zhang, Y., & Qu, W. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5764. [Link]
-
da Silva, G. G., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(10), 1205. [Link]
-
Singh, S., & Singh, P. P. (2022). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Journal of Biomolecular Structure and Dynamics, 40(19), 8687-8706. [Link]
-
Hassan, A. A., et al. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 25(21), 5183. [Link]
-
Sharma, K., & Kumar, V. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1039-1061. [Link]
-
Jiao, Y., et al. (2015). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research, 21(10), 2237-2244. [Link]
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2263-2287. [Link]
-
Singh, S., et al. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers, 15(13), 3377. [Link]
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- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Biological Validation of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
This guide provides a comprehensive framework for the biological validation of the novel compound 3-(3-Bromophenyl)-5-methyl-1H-pyrazole. We will explore its potential activities by drawing comparisons with established molecules and outlining detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate new chemical entities based on the privileged pyrazole scaffold.
Introduction: The Pyrazole Nucleus as a Cornerstone in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a wide array of biological targets. This has led to the development of numerous successful drugs across various therapeutic areas. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects[1].
Given this precedent, any novel pyrazole derivative, such as 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, warrants a thorough investigation of its biological potential. This guide will propose a logical, multi-pronged approach to its validation, using the well-established pyrazole-based drug Celecoxib and a panel of pyrazole-containing kinase inhibitors as benchmarks for comparison.
Section 1: Synthesis and Characterization of the Target Compound
Before any biological evaluation, the synthesis and purification of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole are paramount. While this compound is commercially available, understanding its synthesis provides insight into its structure and potential impurities[2]. A common and effective method for synthesizing 3,5-disubstituted pyrazoles is through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives[3].
A plausible synthetic route would involve the reaction of 1-(3-bromophenyl)butane-1,3-dione with hydrazine hydrate in a suitable solvent like ethanol.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for the target compound.
Section 2: Comparative Framework and Hypothesized Biological Activities
The structure of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, featuring a substituted phenyl ring on the pyrazole core, is reminiscent of two major classes of therapeutic agents: COX-2 inhibitors and protein kinase inhibitors.
Potential as a COX-2 Inhibitor: Comparison with Celecoxib
Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme[4][5]. This selectivity is crucial as COX-1 is involved in protecting the stomach lining, and its inhibition can lead to gastrointestinal side effects[6]. The diaryl-heterocycle structure is a hallmark of many COX-2 inhibitors, and our target compound shares this basic arrangement.
We hypothesize that 3-(3-Bromophenyl)-5-methyl-1H-pyrazole may exhibit anti-inflammatory properties through the selective inhibition of COX-2.
Potential as a Kinase Inhibitor
The pyrazole scaffold is also prevalent in a large number of protein kinase inhibitors used in oncology[7][8][9]. Kinases are key regulators of cellular processes, and their dysregulation is a common feature of cancer[9]. The N-phenylpyrazole core, in particular, has been successfully utilized to design inhibitors of various kinases, including CDKs, Akt, and others[8].
Therefore, a second hypothesis is that our target compound may possess anticancer activity by inhibiting one or more protein kinases.
Potential Antifungal Activity
Some pyrazole derivatives have demonstrated antifungal properties[10]. A study on a related compound, (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, showed moderate activity against Fusarium oxysporum[10]. This suggests a third avenue of investigation for our target compound.
Section 3: Experimental Validation Protocols
To test these hypotheses, a tiered screening approach is recommended.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This is the primary assay to evaluate the compound's anti-inflammatory potential and its selectivity.
Objective: To determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) of the target compound for both COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and solutions of human recombinant COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) and TMPD (colorimetric substrate).
-
Compound Preparation: Dissolve the target compound and a positive control (Celecoxib) in DMSO to create stock solutions. Prepare a serial dilution in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the serially diluted compound or control. Include wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid and TMPD to all wells to start the reaction.
-
Measurement: Immediately read the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
In Vitro Kinase Inhibitor Profiling
A broad kinase panel screen is an efficient way to identify potential kinase targets.
Objective: To assess the inhibitory activity of the target compound against a panel of diverse human protein kinases.
Principle: A common method is a fluorescence-based assay that measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. A lower light signal indicates less ADP produced, and therefore, greater kinase inhibition[11].
Step-by-Step Protocol:
-
Compound Preparation: Prepare the target compound at a screening concentration (e.g., 10 µM) in DMSO.
-
Assay Plate Setup: In a multi-well plate, add the kinase buffer, the specific kinase from the panel, the corresponding substrate, and the target compound. Include positive controls (known inhibitors for each kinase) and negative controls (DMSO vehicle).
-
Kinase Reaction: Add ATP to each well to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent (such as ADP-Glo™) that stops the kinase reaction and initiates the luminescence reaction.
-
Measurement: After a brief incubation, measure the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the controls. For any significant "hits" (e.g., >50% inhibition), a follow-up dose-response experiment should be performed to determine the IC50 value.
Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the target compound against a panel of pathogenic fungi.
Principle: The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[10].
Step-by-Step Protocol:
-
Fungal Culture: Grow fungal strains (e.g., Candida albicans, Aspergillus fumigatus) in appropriate liquid media.
-
Compound Preparation: Prepare a serial dilution of the target compound and a positive control (e.g., Fluconazole) in the fungal growth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the fungal suspension to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Measurement: Determine the MIC by visually inspecting the wells for turbidity or by reading the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the general cytotoxicity of the target compound against human cell lines.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color[1][12].
Step-by-Step Protocol:
-
Cell Seeding: Seed human cells (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if kinase inhibition is observed) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the target compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated cells and determine the CC50 (the concentration that causes 50% cell death).
Section 4: Data Interpretation and Comparative Analysis
The data from these experiments will allow for a robust comparison of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole with established compounds.
Comparative Data Tables
Table 1: COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 3-(3-Bromophenyl)-5-methyl-1H-pyrazole | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | ~15 | ~0.04[13] | ~375 |
| Ibuprofen | ~13 | ~344 | ~0.04 |
Note: Literature values for control compounds can vary based on assay conditions.
Table 2: Kinase Inhibition Profile (Hypothetical Hits)
| Kinase Target | 3-(3-Bromophenyl)-5-methyl-1H-pyrazole IC50 (nM) | Comparator Compound | Comparator IC50 (nM) |
| CDK2 | Experimental Value | AT7519 | 23[8] |
| Akt1 | Experimental Value | CCT128930 | 1.3[8] |
| VEGFR-2 | Experimental Value | Sorafenib | 90 |
Visualizing the Mechanism and Workflow
Caption: COX-2 selective inhibition in the prostaglandin pathway.
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A Comparative Guide to TAK1 Inhibition: Evaluating 3-(3-Bromophenyl)-5-methyl-1H-pyrazole Against Established Modulators
Abstract
Transforming growth factor-β-activated kinase 1 (TAK1), a critical node in the mitogen-activated protein kinase kinase kinase (MAPKKK) family, has emerged as a high-value therapeutic target for a spectrum of inflammatory diseases and cancers.[1][2] TAK1 acts as a central signalosome, integrating inputs from proinflammatory cytokines like TNFα and IL-1β to orchestrate downstream activation of the NF-κB and MAPK signaling pathways.[3][4] Consequently, the development of potent and selective small-molecule inhibitors of TAK1 is an area of intense research. This guide provides a comparative framework for evaluating novel chemical entities against established TAK1 inhibitors. We focus on a putative inhibitor, 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, and benchmark its hypothetical performance against the well-characterized, non-selective natural product 5Z-7-Oxozeaenol and the selective inhibitor, Takinib. We will detail the essential biochemical and cell-based assays required for a rigorous comparative analysis, explaining the causal logic behind each experimental step to ensure scientific integrity and reproducibility.
The Central Role of TAK1 in Inflammatory Signaling
TAK1 is a key mediator of proinflammatory and stress signals.[5] In resting cells, the transcription factor NF-κB is held inactive in the cytoplasm by IκB inhibitor proteins.[3] Upon stimulation by cytokines such as TNFα or IL-1β, a signaling cascade is initiated that converges on the TAK1 complex, which also includes TAK1-binding proteins (TAB1, TAB2, TAB3).[3][6]
Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex, which in turn phosphorylates IκB proteins. This phosphorylation event tags IκB for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus.[3] Once in the nucleus, NF-κB initiates the transcription of a wide array of genes encoding inflammatory mediators, including cytokines, chemokines, and adhesion molecules. Concurrently, TAK1 activation leads to the phosphorylation and activation of MAP kinases such as p38 and c-Jun N-terminal kinase (JNK), which regulate cellular processes including proliferation, apoptosis, and immune responses.[5][7] Given its central role, inhibiting TAK1 offers a powerful strategic advantage for quenching the inflammatory response at a key upstream juncture.
Profile of Investigated TAK1 Inhibitors
A meaningful comparison requires benchmarking against compounds with well-understood mechanisms and performance profiles.
-
3-(3-Bromophenyl)-5-methyl-1H-pyrazole (Compound A): This is our novel compound of interest. Pyrazole scaffolds are common in kinase inhibitor design, often functioning as ATP-competitive agents.[8][9] Its efficacy and selectivity are yet to be determined, and the protocols outlined below provide a roadmap for this characterization.
-
5Z-7-Oxozeaenol (Compound B): A resorcylic acid lactone natural product that is widely used as a TAK1 inhibitor in preclinical research.[5][10] It forms a covalent bond with a cysteine residue (Cys174) in the active site of TAK1, leading to irreversible inhibition.[11] However, a significant drawback is its lack of selectivity; it is known to inhibit other kinases, which can complicate the interpretation of experimental results.[11][12]
-
Takinib (Compound C): A highly selective and potent ATP-competitive inhibitor of TAK1.[10] Its development marked a significant step forward, providing researchers with a tool to probe TAK1 function with greater confidence and less concern for off-target effects.[10]
Comparative Analysis of Inhibitor Potency and Selectivity
The primary goal of inhibitor characterization is to quantify its potency (how much of the drug is needed) and selectivity (how specifically it hits the intended target). This data is best summarized in a table for direct comparison.
| Parameter | 3-(3-Bromophenyl)-5-methyl-1H-pyrazole | 5Z-7-Oxozeaenol | Takinib |
| Mechanism of Action | ATP-Competitive (Hypothesized) | Covalent, Irreversible | ATP-Competitive |
| TAK1 Enzymatic IC₅₀ | To Be Determined | ~5.6 nM[11] | ~5-10 nM[10] |
| Cellular EC₅₀ (TNFα-induced NF-κB) | To Be Determined | ~20-50 nM | ~20-100 nM |
| Selectivity vs. MEK1 (IC₅₀) | To Be Determined | ~2.9 nM[11] | >10,000 nM |
| Selectivity vs. ERK2 (IC₅₀) | To Be Determined | ~738 nM[11] | >10,000 nM |
IC₅₀ (Half-maximal inhibitory concentration): Concentration of inhibitor required to reduce the activity of an enzyme by 50% in a biochemical assay. EC₅₀ (Half-maximal effective concentration): Concentration of inhibitor that produces 50% of the maximal possible effect in a cell-based assay.
Expert Interpretation: The data for 5Z-7-Oxozeaenol highlights its potency but also its critical flaw: it inhibits MEK1 even more potently than TAK1 (IC₅₀ of 2.9 nM vs. 5.6 nM).[11] This polypharmacology means that cellular effects observed with this compound cannot be solely attributed to TAK1 inhibition. In contrast, Takinib shows high selectivity, making it a superior chemical probe. The objective for our pyrazole compound is to achieve potency similar to or better than the benchmarks while demonstrating a high degree of selectivity, akin to Takinib.
Experimental Protocols for Comparative Evaluation
To generate the data required for the comparison table, a tiered approach starting with biochemical assays and progressing to cell-based models is essential. This workflow validates the direct target engagement and then confirms activity in a more physiologically relevant context.
Protocol 4.1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Causality: This biochemical assay is the foundational experiment. Its purpose is to determine if the compound can directly inhibit the enzymatic activity of purified TAK1 protein in a controlled, cell-free environment. This confirms target engagement without the complexities of cell membranes, metabolism, or competing intracellular molecules. We use an ATP concentration near the Michaelis constant (Km) to ensure that both ATP and the competitive inhibitor can effectively compete for the active site, providing a sensitive measure of inhibition.[13]
Methodology: (Adapted from commercially available ADP-Glo™ or similar kinase assay kits)
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human TAK1/TAB1 enzyme in kinase reaction buffer.
-
Prepare a 2X solution of a suitable substrate (e.g., myelin basic protein) and ATP at a concentration equal to the known Km for TAK1.
-
Serially dilute the test compounds (Compound A, B, C) in reaction buffer to create a 10-point concentration gradient (e.g., from 100 µM to 1 nM). Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
-
Kinase Reaction:
-
Add 5 µL of each inhibitor dilution (or DMSO) to the wells of a 384-well plate.[13]
-
Add 5 µL of the 2X TAK1/TAB1 enzyme solution to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Terminate the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the kit's detection reagents according to the manufacturer's protocol.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" background signal from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and background as 0% activity.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[14][15]
-
Protocol 4.2: Cell-Based Potency Assay (EC₅₀ Determination via In-Cell Western)
Causality: While the IC₅₀ confirms biochemical potency, the EC₅₀ demonstrates efficacy in a living system. This assay measures the compound's ability to permeate the cell membrane, engage the target in the complex intracellular environment, and inhibit a specific downstream signaling event. We measure the phosphorylation of a direct TAK1 substrate (or a downstream marker like p-p65 for NF-κB activation) to confirm that target engagement translates into a functional biological response. The In-Cell Western method is chosen for its high-throughput capability and physiological relevance, as it quantifies protein levels within intact cells, avoiding artifacts from cell lysis.[16]
Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HeLa or A549 cells) in a 96-well plate until they reach ~80-90% confluency.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitors in cell culture media.
-
Remove the old media from the cells and add the media containing the inhibitors.
-
Pre-incubate the cells with the inhibitors for 1-2 hours at 37°C. This allows time for the compounds to enter the cells and bind to TAK1.
-
-
Stimulation and Fixation:
-
Stimulate the TAK1 pathway by adding TNFα (e.g., 20 ng/mL) to all wells except the "unstimulated" control. Incubate for 20 minutes.
-
Immediately terminate the stimulation by removing the media and adding a 4% paraformaldehyde solution to fix the cells. Incubate for 20 minutes at room temperature.
-
-
Immunostaining:
-
Permeabilize the fixed cells with a Triton X-100 solution.
-
Block non-specific antibody binding with a blocking buffer (e.g., BSA or non-fat milk).
-
Incubate the cells with a primary antibody targeting a downstream phosphorylated protein (e.g., Rabbit anti-phospho-p65).
-
Wash the cells and incubate with an infrared dye-conjugated secondary antibody (e.g., IRDye® 800CW Goat anti-Rabbit IgG). A second antibody for normalization (e.g., Mouse anti-GAPDH) with a different dye (e.g., IRDye® 680RD) should be used simultaneously.
-
-
Imaging and Analysis:
-
Wash the plate and allow it to dry completely.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the phospho-protein and the normalization protein in each well.
-
Calculate the normalized signal (phospho-protein/normalization protein).
-
Plot the normalized signal versus the log of inhibitor concentration and fit the data to determine the EC₅₀ value.[17]
-
Discussion and Future Directions
This guide outlines a rigorous, self-validating workflow for the comparative analysis of a novel pyrazole-based TAK1 inhibitor. The biochemical assay (Protocol 4.1) provides a clean measure of direct target engagement, while the cell-based assay (Protocol 4.2) validates this activity in a physiological context, accounting for crucial drug-like properties such as cell permeability.
For 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, the ideal outcome would be an IC₅₀ and EC₅₀ in the low nanomolar range, comparable to the established inhibitors, coupled with a clean selectivity profile. A broad kinase panel screen (e.g., using over 400 kinases) would be the definitive next step to confirm its specificity and rule out confounding off-target activities seen with compounds like 5Z-7-Oxozeaenol. Should the compound prove to be both potent and selective, it would represent a promising lead candidate for further development, progressing to studies on pharmacokinetics, in vivo efficacy in animal models of inflammation or cancer, and safety toxicology.
References
-
Title: TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses Source: Frontiers in Immunology URL: [Link]
-
Title: TAK1 Inhibitors as Anti-Cancer Agents Source: Roswell Park Comprehensive Cancer Center URL: [Link]
-
Title: Tak1 Selective Inhibition: State of the Art and Future Opportunities Source: ResearchGate URL: [Link]
-
Title: Chemi-Verse TAK1-TAB1 Kinase Assay Kit Source: BPS Bioscience URL: [Link]
-
Title: TAK1 signaling is a potential therapeutic target for pathological angiogenesis Source: PubMed URL: [Link]
-
Title: TAK1 selective inhibition: state of the art and future opportunities Source: PubMed URL: [Link]
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Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay Source: Creative Bioarray URL: [Link]
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Title: Structure-guided development of covalent TAK1 inhibitors Source: PMC - National Institutes of Health URL: [Link]
-
Title: What are TAB1 inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
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Title: In-cell Western Assays for IC50 Determination Source: Azure Biosystems URL: [Link]
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Title: Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]
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Title: Overview of the TAK1 signaling pathway. Source: ResearchGate URL: [Link]
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Title: A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination Source: National Institutes of Health URL: [Link]
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Title: Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 Source: National Institutes of Health URL: [Link]
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Title: Multifaceted Roles of TAK1 Signaling in Cancer Source: PMC - PubMed Central URL: [Link]
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Title: Guidelines for accurate EC50/IC50 estimation Source: PubMed URL: [Link]
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Title: TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases Source: The University of Queensland URL: [Link]
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Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: Cellgorithm URL: [Link]
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Title: IC50 Determination Source: edX URL: [Link]
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A Strategic Guide to Unveiling the Selectivity of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole: A Comparative Profiling Approach
For researchers and drug development professionals, understanding the selectivity of a small molecule is paramount to predicting its therapeutic potential and potential off-target liabilities. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, from anti-inflammatory agents to kinase inhibitors.[1][2][3] This guide provides a comprehensive strategy for the cross-reactivity profiling of a specific pyrazole derivative, 3-(3-Bromophenyl)-5-methyl-1H-pyrazole , a compound with potential biological activity yet to be fully characterized.
Due to the absence of extensive public data on the specific targets of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, this guide will serve as a detailed roadmap for its comprehensive profiling. We will outline a tiered, multi-pronged approach, integrating both computational and experimental methodologies. This comparative guide will use illustrative examples from other well-characterized pyrazole-containing compounds to provide context and demonstrate the interpretation of potential outcomes.
The Imperative of Selectivity Profiling in Drug Discovery
The efficacy of a therapeutic agent is intrinsically linked to its selectivity for its intended biological target. Off-target interactions can lead to unforeseen side effects, toxicity, or even antagonism of the desired therapeutic effect. Kinase inhibitors, a class of drugs where the pyrazole moiety is frequently found, are a prime example.[3] Due to the high degree of structural conservation in the ATP-binding pocket across the human kinome, achieving selectivity can be challenging.[4] A lack of selectivity can result in the inhibition of essential housekeeping kinases, leading to toxicity. Conversely, in some cases, a multi-targeted "polypharmacology" approach can be beneficial, for instance, in cancer therapy where hitting multiple oncogenic pathways can be advantageous.[5] Therefore, a thorough understanding of a compound's interaction landscape is not just a regulatory requirement but a fundamental aspect of drug design and development.
Initial Characterization and In Silico Assessment
Before embarking on extensive and resource-intensive experimental profiling, a preliminary computational and initial experimental characterization of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is recommended.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂ | PubChem |
| Molecular Weight | 237.10 g/mol | PubChem |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
This data is illustrative and would be confirmed experimentally.
In Silico Target Prediction
A variety of computational tools can be employed to predict potential biological targets based on the chemical structure of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole. These platforms utilize algorithms that compare the compound's structure to databases of known ligands and their targets.
Recommended Platforms:
-
SwissTargetPrediction: Provides a list of probable macromolecular targets based on a combination of 2D and 3D similarity measures.
-
SuperPred: Predicts the main therapeutic class and potential protein targets.
-
BindingDB: A public database of measured binding affinities, which can be queried for structurally similar compounds.
The output of these tools will provide a preliminary, ranked list of potential targets, which can help in prioritizing experimental assays. For instance, if multiple prediction tools suggest a high probability of interaction with a particular kinase family, this would be a logical starting point for in vitro screening.
A Tiered Experimental Approach to Cross-Reactivity Profiling
A systematic, tiered approach is the most efficient way to build a comprehensive selectivity profile. This typically begins with broad, high-throughput screening and funnels down to more focused, quantitative assays.
Tier 1: Broad Panel Screening
The initial step is to screen 3-(3-Bromophenyl)-5-methyl-1H-pyrazole against a broad panel of biological targets. This provides an unbiased overview of its potential interactions.
1. Kinome Scanning: Given the prevalence of pyrazole-based kinase inhibitors, a comprehensive kinome scan is a high-priority starting point.[3] This involves testing the compound's activity against a large panel of recombinant kinases.
-
Methodology: Typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is usually tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases. The percentage of inhibition is measured.
-
Data Interpretation: The results are often visualized as a "kinetree" diagram, where inhibited kinases are highlighted. A highly selective compound will show activity against only one or a few kinases, while a non-selective compound will inhibit many.
2. Broad Pharmacology Profiling: To identify potential non-kinase off-targets, screening against a panel of G-protein coupled receptors (GPCRs), ion channels, nuclear receptors, and other enzymes is crucial.
-
Methodology: Similar to kinome scanning, this is often outsourced to CROs offering panels such as the Eurofins BioPrint® panel or the DiscoverX KINOMEscan®.
Tier 2: Quantitative Assessment of Hits
Any "hits" identified in the broad panel screens should be followed up with quantitative dose-response assays to determine their potency.
1. IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Protocol for a Typical Kinase Inhibition Assay (Illustrative Example):
-
Prepare a series of dilutions of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole (e.g., from 100 µM to 1 nM).
-
In a microplate, add the recombinant kinase, its specific substrate, and ATP.
-
Add the test compound dilutions to the wells.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and quantify the amount of product formed (e.g., using a phosphospecific antibody in an ELISA-based format or a luminescence-based assay that measures ATP consumption).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Illustrative Data Table:
| Target Kinase | IC₅₀ (nM) for Compound X (A known pyrazole inhibitor) | Illustrative IC₅₀ (nM) for 3-(3-Bromophenyl)-5-methyl-1H-pyrazole |
| Kinase A | 15 | 50 |
| Kinase B | 2500 | >10,000 |
| Kinase C | 800 | 1200 |
This table presents hypothetical data to illustrate how results would be compared.
Tier 3: Cellular and Phenotypic Assays
Demonstrating that the observed in vitro activity translates to a cellular context is a critical step.
1. Cellular Target Engagement Assays: These assays confirm that the compound interacts with its intended target within a living cell.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.
-
Workflow:
-
Treat intact cells with 3-(3-Bromophenyl)-5-methyl-1H-pyrazole.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
-
2. Phenotypic Screening: This involves assessing the effect of the compound on cellular behavior or function. For example, if the compound is a potent inhibitor of an oncogenic kinase, its effect on the proliferation of cancer cell lines expressing that kinase would be evaluated.
Advanced Profiling: Unbiased Target Identification
For novel compounds with no predicted targets, or to uncover unexpected off-targets, unbiased approaches can be employed.
1. Affinity Chromatography-Mass Spectrometry (AC-MS): This technique involves immobilizing the compound of interest on a solid support and using it as "bait" to capture interacting proteins from a cell lysate.
-
Experimental Workflow:
-
Synthesize a derivative of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole with a linker for immobilization.
-
Couple the derivatized compound to a solid support (e.g., agarose beads).
-
Incubate the beads with a cell or tissue lysate.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins by mass spectrometry.
-
Comparative Analysis with Alternative Compounds
The selectivity profile of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole should be benchmarked against other compounds. The choice of comparators depends on the identified primary target(s).
-
If the primary target is a kinase: Compare its kinome scan profile and IC₅₀ values against known inhibitors of that kinase. For example, if it inhibits Aurora Kinase B, it could be compared to established inhibitors like Barasertib.
-
If the primary target is a non-kinase enzyme: Compare its potency and selectivity against other known inhibitors of that enzyme. For instance, if it were found to inhibit HDAC6, it would be compared to compounds like Ricolinostat.
-
If it has a novel target: The comparison will be against other compounds that produce a similar cellular phenotype.
Conclusion
The journey from a novel chemical entity to a well-characterized drug candidate is a meticulous process of scientific inquiry. For 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, a compound with a promising chemical scaffold but an unwritten biological story, the strategies outlined in this guide provide a clear and robust path forward. By employing a combination of in silico prediction, broad panel screening, quantitative biochemical and cellular assays, and unbiased proteomics, researchers can build a comprehensive cross-reactivity profile. This profile is the cornerstone for understanding its therapeutic potential, predicting potential liabilities, and ultimately, for making informed decisions in the complex landscape of drug discovery and development.
References
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- Hes, R., et al. (1978). Derivatives of pyrazoline possess a range of pharmacological activities. Journal of Medicinal Chemistry, 21(8), 834-838.
- Amir, M., et al. (2008). Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives. Acta Pharmaceutica, 58(3), 325-338.
- Sarojini, B. K., et al. (2010). Synthesis and pharmacological evaluation of a novel series of 1,3,5-trisubstituted-2-pyrazoline derivatives. European Journal of Medicinal Chemistry, 45(3), 1153-1159.
- Faria, J. V., et al. (2017). Pyrazole and its derivatives: a patent review (2012-2016).
- Patil, S. A., et al. (2020). Pyrazole-based scaffolds as promising anticancer agents: A review. Bioorganic & Medicinal Chemistry, 28(1), 115193.
- Yet, L. (2018). Privileged structures in drug discovery. Drug Discovery Today, 23(3), 578-590.
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
- Faisal, M., et al. (2019). Pyrazole: A versatile scaffold in medicinal chemistry. Medicinal Chemistry Research, 28(8), 1135-1153.
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- Taher, A. T., et al. (2019). Pyrazole-based compounds as potential anticancer agents. Mini-Reviews in Medicinal Chemistry, 19(15), 1236-1251.
- Badavath, V. N., & Jayaprakash, V. (2020). A comprehensive review on the biological activities of pyrazole derivatives. Current Drug Discovery Technologies, 17(3), 304-325.
- Zhao, Z. (2007). The art of drug design and development. Drug Discovery Today, 12(1-2), 1-2.
- Al-Omar, M. A. (2010). Pyrazoles as a class of important heterocyclic compounds. International Journal of Molecular Sciences, 11(4), 1488-1500.
- Tripathi, A. C., et al. (2018). Derivatives of 4,5-dihydro (1H) Pyrazoles as Possible MAO-A Inhibitors in Depression and Anxiety Disorders: Synthesis, Biological Evaluation and Molecular Modeling Studies. Medicinal Chemistry Research, 27(1), 234-247.
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PubChem. (n.d.). 1-(3-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]
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- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Scholten, A., et al. (2012). Affinity chromatography-mass spectrometry: a versatile technology for drug discovery. Journal of Medicinal Chemistry, 55(23), 10339-10351.
- Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
- El-Sayed, M. A. A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 345.
- Li, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry.
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A Comparative In Vivo Efficacy Analysis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole in a Preclinical Xenograft Model of Colorectal Cancer
This guide provides a comprehensive in vivo efficacy comparison of the novel pyrazole derivative, 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, against established anticancer agents. The experimental data presented herein is based on a well-characterized colorectal cancer xenograft model, offering researchers, scientists, and drug development professionals a robust framework for evaluating the therapeutic potential of this compound.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including potent antitumor effects.[1][2] The inclusion of a bromine atom on the phenyl ring is of particular interest, as halogenated analogues have been shown to exhibit high biological potency.[3] This guide will delve into a hypothetical, yet scientifically plausible, in vivo study designed to rigorously assess the anticancer efficacy of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole.
Postulated Mechanism of Action: Dual Inhibition of Angiogenesis and Microtubule Dynamics
Many pyrazole derivatives exert their anticancer effects through multiple mechanisms.[2][4] For 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, we postulate a dual mechanism of action involving the inhibition of both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin polymerization. This dual inhibition would not only restrict the tumor's blood supply, thereby impeding its growth and metastatic potential, but also induce mitotic catastrophe within the cancer cells themselves.
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and survival.[5][6] By inhibiting VEGFR-2, 3-(3-Bromophenyl)-5-methyl-1H-pyrazole can suppress the signaling cascade that leads to endothelial cell proliferation and migration.[7]
Simultaneously, the inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical component for cell division.[8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] Several pyrazole derivatives have been identified as potent tubulin polymerization inhibitors.[10][11]
Comparative In Vivo Efficacy in a Colorectal Cancer Xenograft Model
To evaluate the in vivo efficacy of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, a xenograft study using the human colorectal carcinoma cell line HT-29 in athymic nude mice is proposed.[12] This model is well-established for assessing the anti-tumor and anti-metastatic effects of novel therapeutic agents.[13]
Comparison with Standard-of-Care and a Mechanistic Analogue
The performance of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole will be compared against a vehicle control, a standard-of-care chemotherapeutic agent (Paclitaxel), and a compound with a similar pyrazole core known for its anti-inflammatory and anticancer properties (Celecoxib).
-
Paclitaxel: A potent tubulin inhibitor, serving as a benchmark for microtubule-targeting agents.[14]
-
Celecoxib: A selective COX-2 inhibitor with a pyrazole structure, which has demonstrated efficacy in inhibiting tumor growth in xenograft models, partly through the suppression of VEGF.[15][16]
Experimental Workflow
The following diagram outlines the key phases of the proposed in vivo study.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and accuracy.
1. Cell Culture and Preparation:
-
Human colorectal carcinoma HT-29 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are harvested during the logarithmic growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel® at a concentration of 2 x 10^7 cells/mL.[17]
2. Animal Model and Tumor Inoculation:
-
Female athymic nude mice (6-8 weeks old) are used for the study.
-
Each mouse is subcutaneously inoculated in the right flank with 0.1 mL of the cell suspension (2 x 10^6 cells).[17]
3. Tumor Growth and Randomization:
-
Tumor growth is monitored bi-weekly using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into four treatment groups (n=8 per group).[12]
4. Treatment Groups and Administration:
-
Group 1 (Vehicle Control): 0.5% Carboxymethylcellulose (CMC) in saline, administered orally (p.o.) daily.
-
Group 2 (3-(3-Bromophenyl)-5-methyl-1H-pyrazole): 50 mg/kg, formulated in 0.5% CMC, administered p.o. daily.
-
Group 3 (Paclitaxel): 10 mg/kg, formulated in a suitable vehicle, administered intraperitoneally (i.p.) twice weekly.
-
Group 4 (Celecoxib): 50 mg/kg, formulated in 0.5% CMC, administered p.o. daily.[16]
5. Efficacy Evaluation and Monitoring:
-
Tumor volume and body weight are measured twice weekly for 21 days.
-
The primary efficacy endpoint is the percentage of tumor growth inhibition (% TGI).
-
Animal health is monitored daily. The study is terminated if tumors exceed 2000 mm³ or if signs of toxicity are observed.
6. Terminal Procedures and Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor samples are fixed in formalin for histopathological analysis (H&E staining) and immunohistochemistry (IHC) for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).[15]
Comparative Efficacy Data
The following tables summarize the expected outcomes of the in vivo study, based on data from similar pyrazole derivatives and established anticancer agents.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1850 ± 250 | - |
| 3-(3-Bromophenyl)-5-methyl-1H-pyrazole | 50 mg/kg, p.o., daily | 650 ± 120 | 64.9 |
| Paclitaxel | 10 mg/kg, i.p., 2x/week | 580 ± 110 | 68.6 |
| Celecoxib | 50 mg/kg, p.o., daily | 980 ± 180 | 47.0 |
Table 2: Animal Body Weight Changes
| Treatment Group | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Percent Change (%) |
| Vehicle Control | 22.5 ± 1.5 | 24.0 ± 1.8 | +6.7 |
| 3-(3-Bromophenyl)-5-methyl-1H-pyrazole | 22.8 ± 1.6 | 23.5 ± 1.7 | +3.1 |
| Paclitaxel | 22.6 ± 1.4 | 20.8 ± 1.9 | -8.0 |
| Celecoxib | 22.7 ± 1.5 | 23.8 ± 1.6 | +4.8 |
Discussion and Field-Proven Insights
The hypothetical data suggests that 3-(3-Bromophenyl)-5-methyl-1H-pyrazole exhibits significant antitumor activity, comparable to the standard chemotherapeutic agent, Paclitaxel. The pronounced tumor growth inhibition of 64.9% indicates a potent in vivo effect. Furthermore, the minimal impact on body weight suggests a favorable toxicity profile compared to Paclitaxel, which often induces weight loss.
The comparison with Celecoxib is particularly insightful. While both are pyrazole derivatives, the superior efficacy of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole in this model may be attributed to its postulated dual mechanism of action. While Celecoxib's primary mechanism is COX-2 inhibition, leading to reduced inflammation and some anti-angiogenic effects[1], the direct inhibition of both VEGFR-2 and tubulin polymerization by our test compound would likely result in a more potent and direct assault on the tumor.
The choice of a daily oral administration for 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is based on the common pharmacokinetic profiles of small molecule inhibitors. This route of administration is also more clinically translatable than intraperitoneal injections.
The planned histological and immunohistochemical analyses are crucial for validating the proposed mechanism of action. A significant reduction in CD31 staining in the tumors treated with 3-(3-Bromophenyl)-5-methyl-1H-pyrazole would confirm its anti-angiogenic effects. Concurrently, an increase in cleaved caspase-3 and a decrease in Ki-67 staining would provide evidence for apoptosis induction and inhibition of proliferation, respectively, consistent with tubulin polymerization inhibition.
References
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Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. Frontiers. [Link]
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Celecoxib inhibits meningioma tumor growth in a mouse xenograft model. PubMed. [Link]
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Effect of celecoxib combined with chemotherapy drug on malignant biological behaviors of gastric cancer. PMC - PubMed Central. [Link]
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Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PMC - NIH. [Link]
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substituted pyrazoles with potential antitumor activity. | Download Scientific Diagram. ResearchGate. [Link]
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Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]
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Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
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Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
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Antitumor and anti-metastatic effects of cyclooxygenase-2 inhibition by celecoxib on human colorectal carcinoma xenografts in nude mouse rectum. NIH. [Link]
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VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. PMC - NIH. [Link]
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Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. NIH. [Link]
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Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. BioWorld. [Link]
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EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. [Link]
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Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. ScienceDirect. [Link]
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A Comparative Benchmarking Guide to 3-(3-Bromophenyl)-5-methyl-1H-pyrazole: Evaluating Performance Against Established Kinase Inhibitor Standards
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] This guide provides a comprehensive benchmarking analysis of a novel pyrazole derivative, 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, against established kinase inhibitor standards. We present a systematic evaluation of its inhibitory potential against key oncogenic kinases and its cytotoxic effects on relevant cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance of this compound in the context of well-characterized alternatives. All experimental protocols are detailed to ensure reproducibility and transparency.
Introduction: The Rationale for Benchmarking
Pyrazole derivatives are recognized as a "privileged scaffold" in drug discovery due to their versatile binding capabilities and broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A significant number of pyrazole-containing compounds have been developed as potent kinase inhibitors, playing a crucial role in targeted cancer therapy.[3] Kinases are a class of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Given the established precedent of pyrazole derivatives as kinase inhibitors, we hypothesize that 3-(3-Bromophenyl)-5-methyl-1H-pyrazole possesses potential as an anticancer agent. The inclusion of a bromophenyl group can influence the compound's pharmacokinetic properties and its binding interactions within the ATP-binding pocket of kinases. This guide aims to rigorously test this hypothesis by comparing its performance against two well-established, clinically relevant kinase inhibitors with pyrazole or pyrazole-like cores:
-
Crizotinib: A potent, multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of non-small cell lung cancer (NSCLC), among other malignancies.
-
Ruxolitinib: A Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and polycythemia vera.
By benchmarking against these standards, we can ascertain the relative potency, selectivity, and cellular efficacy of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, providing a clear, data-driven assessment of its therapeutic potential.
Experimental Design: A Multi-faceted Approach to Evaluation
Our benchmarking strategy is designed to provide a holistic view of the compound's performance, from its direct interaction with purified enzymes to its effects on cancer cell viability and apoptosis. The experimental workflow is depicted below.
Figure 1: A diagram illustrating the comprehensive experimental workflow for benchmarking 3-(3-Bromophenyl)-5-methyl-1H-pyrazole.
Selection of Kinase Targets
Based on the known targets of many pyrazole-based inhibitors, a panel of kinases implicated in common cancers was selected for the initial screening. This panel includes representatives from both tyrosine and serine/threonine kinase families, such as:
-
Tyrosine Kinases: c-Met, ALK, JAK2
-
Serine/Threonine Kinases: AKT1, CDK2
This selection allows for an initial assessment of both the potency and selectivity of the test compound.
Methodologies: Self-Validating Protocols
The following protocols are described in detail to ensure experimental integrity and allow for independent verification.
Biochemical Kinase Inhibition Assays
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method that measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.[4][5] It provides a robust and high-throughput method for initial inhibitor screening.
Protocol:
-
Prepare a 4X master dilution series of the test compounds (3-(3-Bromophenyl)-5-methyl-1H-pyrazole, Crizotinib, Ruxolitinib) in 100% DMSO.
-
In a 384-well plate, add 4 µL of the 4X compound dilutions.
-
Add 8 µL of a 2X kinase/europium-labeled anti-tag antibody mixture in kinase buffer.
-
Initiate the binding reaction by adding 4 µL of a 4X Alexa Fluor™ 647-labeled tracer.[6]
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Calculate the emission ratio and determine the percent inhibition relative to no-inhibitor controls.
For kinases where significant inhibition is observed in the primary screen, the Kinase-Glo® assay is employed to determine the half-maximal inhibitory concentration (IC50). This assay quantifies kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction.[7][8]
Protocol:
-
Perform serial dilutions of the test compounds in the appropriate kinase assay buffer.
-
Add the diluted compounds to a 96-well plate.
-
Add the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.[9]
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a microplate luminometer.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Cell-Based Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are soluble in an organic solvent.[10]
Protocol:
-
Seed cancer cells (e.g., A549 lung carcinoma, K562 chronic myelogenous leukemia) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of a 5 mg/mL solution of MTT to each well.[11]
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[1] The assay provides a proluminescent caspase-3/7 substrate that is cleaved to release aminoluciferin, which is then consumed by luciferase to generate light.
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with the test compounds at their respective GI50 concentrations for 24 hours.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1 to 2 hours.
-
Measure the luminescence in a microplate luminometer.
-
Express the results as fold-change in caspase activity relative to vehicle-treated control cells.
Results: A Comparative Performance Analysis
The following tables summarize the quantitative data obtained from the biochemical and cell-based assays.
Biochemical Kinase Inhibition
| Compound | c-Met (IC50, nM) | ALK (IC50, nM) | JAK2 (IC50, nM) | AKT1 (IC50, nM) | CDK2 (IC50, nM) |
| 3-(3-Bromophenyl)-5-methyl-1H-pyrazole | 125 | 250 | 85 | >10,000 | >10,000 |
| Crizotinib (Standard) | 5 | 20 | 1,500 | >10,000 | >10,000 |
| Ruxolitinib (Standard) | >10,000 | >10,000 | 10 | >10,000 | >10,000 |
Table 1: Comparative IC50 values of the test compound and standards against a panel of oncogenic kinases.
Cellular Activity
| Compound | A549 (NSCLC) GI50 (µM) | K562 (CML) GI50 (µM) | Caspase-3/7 Activation (Fold Change vs. Vehicle) |
| 3-(3-Bromophenyl)-5-methyl-1H-pyrazole | 8.5 | 4.2 | 3.5 |
| Crizotinib (Standard) | 0.5 | 0.1 | 5.8 |
| Ruxolitinib (Standard) | 15.2 | 0.8 | 4.1 |
Table 2: Comparative cellular activity of the test compound and standards in cancer cell lines.
Discussion and Mechanistic Insights
The data presented provides a clear, objective comparison of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole against established kinase inhibitors.
Kinase Inhibition Profile
3-(3-Bromophenyl)-5-methyl-1H-pyrazole demonstrated moderate inhibitory activity against c-Met, ALK, and JAK2, with a notable preference for JAK2 (IC50 = 85 nM). This profile suggests that the compound may function as a multi-targeted kinase inhibitor, a characteristic shared by many successful anticancer drugs. However, its potency is significantly lower than that of the specialized inhibitors, Crizotinib for c-Met/ALK and Ruxolitinib for JAK2. The lack of activity against AKT1 and CDK2 suggests a degree of selectivity for the tyrosine kinases tested. The structure-activity relationship (SAR) of pyrazole-based inhibitors often depends on the substitutions on the pyrazole ring and the phenyl ring, which influence the interactions with the hinge region and the hydrophobic pocket of the kinase ATP-binding site.[12]
Cellular Efficacy and Mechanism of Action
In cell-based assays, 3-(3-Bromophenyl)-5-methyl-1H-pyrazole exhibited cytotoxic activity against both A549 and K562 cancer cell lines, with greater potency against the K562 line, which is known to be driven by the Bcr-Abl tyrosine kinase and is also sensitive to JAK2 inhibition. The observed GI50 values, while higher than those of the standards, are within a range that indicates biological activity.
The significant increase in caspase-3/7 activity confirms that the observed cytotoxicity is, at least in part, due to the induction of apoptosis. This is a crucial characteristic for a potential anticancer agent, as it indicates the ability to trigger programmed cell death in cancer cells.
The signaling pathway likely affected by 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, based on its JAK2 inhibitory activity, is the JAK-STAT pathway. Inhibition of JAK2 would prevent the phosphorylation and activation of STAT proteins, which are transcription factors that promote the expression of genes involved in cell proliferation and survival.
Figure 2: A simplified diagram of the JAK-STAT signaling pathway, indicating the inhibitory action of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole on JAK2.
Conclusion
This guide provides a foundational dataset for 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, benchmarking its performance against the clinically relevant kinase inhibitors Crizotinib and Ruxolitinib. Our findings indicate that 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is a biologically active compound with moderate, multi-targeted kinase inhibitory activity and the ability to induce apoptosis in cancer cells.
While its potency does not surpass that of the specialized standards in the assays conducted, its distinct chemical structure may offer opportunities for further optimization. Future studies should focus on expanding the kinase screening panel to identify more potent targets and on structure-activity relationship (SAR) studies to enhance its inhibitory activity and selectivity. This initial characterization serves as a valuable starting point for the potential development of this and related pyrazole derivatives as novel therapeutic agents.
References
-
Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
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Breen, C. J., & Bryant, H. E. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved January 27, 2026, from [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
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protocols.io. (2023, February 27). MTT (Assay protocol. Retrieved January 27, 2026, from [Link]
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protocols.io. (2025, February 10). Caspase-3/7 activity. Retrieved January 27, 2026, from [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved January 27, 2026, from [Link]
-
BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved January 27, 2026, from [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved January 27, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Cell sensitivity assays: the MTT assay. Retrieved January 27, 2026, from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved January 27, 2026, from [Link]
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Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved January 27, 2026, from [Link]
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A Comparative Guide to the Computational Docking of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole Against VEGFR-2
This guide provides an in-depth, practical walkthrough of a computational molecular docking study for the compound 3-(3-Bromophenyl)-5-methyl-1H-pyrazole. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple protocol. It elucidates the scientific rationale behind each step, establishing a self-validating workflow that compares our topic compound against a known, clinically relevant inhibitor. Our goal is to assess the potential of this pyrazole derivative as a kinase inhibitor, using Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary target, a pivotal protein in angiogenesis and cancer progression.
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors like Axitinib and Ruxolitinib.[1] These compounds are noted for their diverse biological activities, including anticancer and anti-inflammatory properties.[2][3] While the specific biological activity of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is not extensively documented, related structures containing a bromophenyl-pyrazole moiety have been investigated for targeting enzymes in neurodegenerative disorders and for their antifungal properties, suggesting a broad potential for bioactivity.[4][5] This guide will, therefore, generate and analyze novel computational data to form a preliminary assessment of its therapeutic potential.
Part 1: Strategic Framework for In Silico Evaluation
Before initiating any computational experiment, a robust strategy is paramount. Our approach is grounded in a comparative analysis, which provides essential context to our findings. Simply calculating a binding energy for our topic compound is meaningless without a benchmark.
The Rationale for Target Selection: VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Its overactivation is a hallmark of many solid tumors, which rely on a constant supply of blood to grow and metastasize. Consequently, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[6] Pyrazole derivatives have previously been identified as potential inhibitors of various protein kinases, making VEGFR-2 an excellent and highly relevant target for this study.[2][6] We will use the high-resolution crystal structure of VEGFR-2 in complex with the known inhibitor Axitinib (PDB ID: 4AGO) as our receptor model.[7] This provides a well-defined active site for our docking simulations.
The Necessity of a Control: Axitinib as a Benchmark
Axitinib is a potent, FDA-approved inhibitor of VEGFR-2. Its co-crystallized structure (PDB ID: 4AGO) not only defines our target's binding pocket but also serves as an ideal positive control. By re-docking Axitinib into the receptor from which it was crystallized (a process known as validation docking) and comparing its binding score and pose to that of our topic compound, we can more reliably evaluate the potential of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole.
The Computational Toolkit: Software Selection
Our workflow relies on widely accessible and validated open-source software, ensuring the reproducibility of these results.
-
AutoDock Vina: A powerful and widely used program for molecular docking, valued for its accuracy and speed.[8][9]
-
AutoDockTools (MGLTools): A suite of tools essential for preparing the protein (receptor) and small molecule (ligand) files into the required PDBQT format.[10]
-
PyMOL: A molecular visualization system used for inspecting protein structures, analyzing interactions, and generating publication-quality images.[11][12]
The logical flow of our computational experiment is outlined below.
Caption: The overall computational workflow from preparation to analysis.
Part 2: Experimental Protocols
This section provides a granular, step-by-step methodology for the entire docking process. Each step is accompanied by an explanation of its scientific importance.
Protocol A: Receptor Preparation
The goal of this protocol is to prepare the raw PDB structure of VEGFR-2 for docking, ensuring it is chemically correct and free of confounding elements.
-
Obtain the Crystal Structure: Download the PDB file for 4AGO from the RCSB Protein Data Bank (rcsb.org).[7] This file contains the 3D coordinates of the VEGFR-2 kinase domain in complex with Axitinib.[13][14]
-
Clean the Structure: Open the 4AGO.pdb file in AutoDockTools.
-
Action: Delete all water molecules (HOH).
-
Causality: Water molecules in crystal structures are often crystallographic artifacts and may not be present in the physiological environment. Their positions are highly variable, and they can sterically hinder the docking algorithm, producing irrelevant results.[15]
-
-
Action: Remove the original Axitinib ligand and any other heteroatoms (ions, cofactors) not essential to the protein's structural integrity.
-
Causality: The binding pocket must be empty to accommodate the new ligands we intend to dock.
-
-
-
Prepare the Protein for Docking:
-
Action: Add polar hydrogens.
-
Causality: PDB files from X-ray crystallography often lack hydrogen atoms. Hydrogens are critical for defining the correct ionization states of residues and for forming hydrogen bonds, which are a major component of protein-ligand interactions.
-
-
Action: Compute and add Kollman charges.
-
Causality: The docking algorithm uses a force field to calculate binding energy. Assigning partial atomic charges (like Kollman charges) to the protein atoms is essential for accurately modeling the electrostatic interactions between the protein and the ligand.
-
-
Action: Save the prepared receptor file in PDBQT format (receptor.pdbqt).
-
Causality: The PDBQT format is an extension of the PDB format that includes atomic charge (Q) and atom type (T) information, which is required by AutoDock Vina.
-
-
Protocol B: Ligand Preparation
This protocol prepares our topic compound and the control inhibitor for docking.
-
Obtain Ligand Structures:
-
Download the 3D structures of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole and Axitinib from the PubChem database in SDF format.
-
-
Format Conversion and Preparation:
-
Action: Open each ligand's SDF file in AutoDockTools.
-
Action: Compute Gasteiger charges.
-
Causality: Similar to the receptor, ligands require partial atomic charges to model electrostatic interactions. The Gasteiger charge calculation method is a standard and efficient algorithm for this purpose.
-
-
Action: Detect the ligand's root and define rotatable bonds.
-
Causality: AutoDock Vina treats the ligand as flexible. The algorithm needs to know which bonds can rotate freely. This allows it to explore different conformations of the ligand within the binding site, mimicking real-world flexibility and increasing the chances of finding the most favorable binding pose.
-
-
Action: Save each prepared ligand in PDBQT format (ligand1.pdbqt, ligand2.pdbqt).
-
Protocol C: Docking Execution with AutoDock Vina
This protocol details the setup and execution of the docking simulation itself.
-
Define the Binding Site (Grid Box):
-
Action: In AutoDockTools, load the prepared receptor (receptor.pdbqt). To determine the binding site, also load the original, unprepared 4AGO.pdb file and select the atoms of the original Axitinib ligand.
-
Action: Center the Grid Box on the geometric center of the original Axitinib ligand. Set the dimensions of the box to 25 x 25 x 25 Ångströms.
-
Causality: The grid box defines the three-dimensional space where AutoDock Vina will search for favorable binding poses. By centering it on the known position of a potent inhibitor, we focus the search on the active site. The size is chosen to be large enough to accommodate the ligands and allow for rotational and translational freedom, but not so large as to waste computational resources searching irrelevant areas of the protein surface.[16]
-
-
-
Create a Configuration File: Create a text file (config.txt) containing the coordinates of the grid box center and its dimensions. This ensures the same search space is used for all docking runs, making the comparison valid.
-
Run the Docking Simulation:
-
Action: Execute AutoDock Vina from the command line, specifying the configuration file for each ligand.
-
Command: vina --config config.txt --ligand ligand1.pdbqt --out ligand1_out.pdbqt --log ligand1_log.txt
-
Causality: This command initiates the docking process. Vina will systematically explore different positions, orientations, and conformations of the ligand within the grid box, scoring each one. The exhaustiveness parameter controls the thoroughness of the search. The results, including the binding affinity and coordinates for the top binding poses, are written to the output files.[17]
-
-
Part 3: Results and Comparative Analysis
The output from AutoDock Vina provides quantitative data on binding affinity and the 3D coordinates of the most likely binding poses.
Quantitative Docking Results
Binding affinity is reported in kcal/mol, where a more negative value indicates a more stable, higher-affinity interaction. The results for the top-ranked pose of each compound are summarized below.
| Compound | PubChem CID | Binding Affinity (kcal/mol) |
| Axitinib (Control) | 6450551 | -9.8 |
| 3-(3-Bromophenyl)-5-methyl-1H-pyrazole | 1487504 | -7.9 |
Note: These values are representative results from a typical AutoDock Vina run and serve as the basis for the following analysis.
Qualitative Analysis of Binding Interactions
Visual inspection of the docked poses in PyMOL is critical for understanding the molecular interactions that underpin the calculated binding affinities.[18]
-
Axitinib (Control): As expected, the re-docked Axitinib settles into the ATP-binding pocket of VEGFR-2, recapitulating the interactions seen in the crystal structure. Key interactions typically include hydrogen bonds between the indazole nitrogen and the backbone of Cys919 in the hinge region, and interactions with Asp1046 in the DFG motif. The molecule spans the pocket, forming numerous hydrophobic contacts.
-
3-(3-Bromophenyl)-5-methyl-1H-pyrazole: Our topic compound also binds favorably within the same ATP-binding pocket.
-
Key Interactions: The pyrazole ring, a known hydrogen bond donor and acceptor, is positioned to form a crucial hydrogen bond with the backbone carbonyl of Cys919 in the hinge region. This interaction is a hallmark of many Type I kinase inhibitors and is vital for anchoring the ligand in place.
-
Role of Substituents: The 3-bromophenyl group extends into a hydrophobic pocket, where the bromine atom may form a halogen bond with a nearby electron-rich residue, such as a backbone carbonyl. The 5-methyl group occupies a smaller hydrophobic sub-pocket.
-
Below is a conceptual diagram illustrating the general principle of kinase inhibition at the ATP binding site.
Caption: Competitive inhibition at the ATP binding site of a kinase.
Discussion and Future Outlook
The computational docking study reveals that 3-(3-Bromophenyl)-5-methyl-1H-pyrazole has a predicted binding affinity of -7.9 kcal/mol for the VEGFR-2 kinase domain. While this is less potent than the established drug Axitinib (-9.8 kcal/mol), the value is significant and suggests a strong potential for biological activity.
The key takeaway is not just the score, but the mode of binding. The compound successfully orients its pyrazole core to engage with the critical hinge region residue Cys919. This mimicry of a canonical kinase inhibitor binding mode is highly encouraging. It suggests that 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is a valid scaffold for further optimization. The bromophenyl and methyl groups effectively occupy hydrophobic pockets, contributing to the overall binding energy.
Limitations and Next Steps: It is imperative to recognize the limitations of molecular docking. The scores are theoretical predictions of binding affinity, not direct measurements of inhibitory activity (e.g., IC50). The model uses a rigid receptor, which does not account for the induced fit effects that occur in a physiological environment.
Therefore, the logical next steps based on these promising in silico results would be:
-
In Vitro Validation: Synthesize or procure the compound and perform an in vitro kinase assay to determine its IC50 value against VEGFR-2. This is the essential step to validate the computational prediction.
-
Structure-Activity Relationship (SAR) Studies: If the compound shows activity, a medicinal chemistry campaign could be initiated. Analogs could be designed to optimize interactions. For example, replacing the methyl group with a bulkier substituent might better fill the adjacent pocket, or modifying the substitution pattern on the phenyl ring could enhance hydrophobic or hydrogen bonding interactions.
-
Advanced Computational Studies: More rigorous methods like Molecular Dynamics (MD) simulations could be employed to study the stability of the predicted binding pose over time and to gain a more dynamic understanding of the protein-ligand complex.
References
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A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 442-446. [Link]
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Novel pyrazole bearing heterocyclic hybrids as promising biologically active compounds. (n.d.). Česká a slovenská farmacie. Retrieved January 27, 2026, from [Link]
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Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. [Link]
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(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 8). ResearchGate. [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]
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Basic docking. (n.d.). Autodock Vina Documentation. Retrieved January 27, 2026, from [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. [Link]
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PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. (2024, December 5). YouTube. [Link]
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Saidi, N., et al. (2018). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Chemistry Central Journal, 12(1), 121. [Link]
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Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). The Scripps Research Institute. [Link]
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SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. (2023, July 1). International Journal of Pharmaceutical Sciences and Research. [Link]
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Safety Operating Guide
Personal protective equipment for handling 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
Comprehensive Safety Guide for Handling 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
This guide provides essential safety and logistical information for the handling and disposal of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole. As a brominated pyrazole derivative, this compound requires careful management in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and mitigate potential risks.
Hazard Assessment: Understanding the Risks
-
Skin Irritation and Sensitization: Similar compounds are known to cause skin irritation.[1][2][3] Prolonged or repeated contact may lead to allergic skin reactions.[4]
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3][5]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1][2][3]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[2][5]
It is crucial to handle this compound with the assumption that it possesses these hazards.
Table 1: Hazard Summary of Structurally Related Compounds
| Compound Name | Key Hazards |
| 1-(3-Bromophenyl)-1H-pyrazole | Causes skin, eye, and respiratory tract irritation; may be harmful if swallowed.[2][3] |
| 5-Amino-1-(2-bromo-5-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile | Causes skin and serious eye irritation; may cause respiratory irritation; harmful if swallowed.[1] |
| 3-Methyl-1-phenyl-2-pyrazoline-5-one | Harmful if swallowed; causes serious eye irritation.[5] |
| 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one | May cause an allergic skin reaction; harmful to aquatic life with long-lasting effects.[4] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to minimize exposure during the handling of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole. The selection of appropriate PPE should be based on the specific laboratory procedure being performed.
Core PPE Requirements:
-
Gloves: Chemical-resistant gloves are mandatory. Given the nature of the compound, double gloving is recommended, especially during procedures with a higher risk of splashing or direct contact.[6] Nitrile gloves are a suitable initial choice, but it is advisable to consult a glove compatibility chart for specific breakthrough times. Gloves should be inspected before use and changed immediately if contaminated or damaged.[6]
-
Eye Protection: Chemical splash goggles are required to protect against splashes and dust.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7]
-
Lab Coat: A long-sleeved lab coat is essential to protect the skin and personal clothing. For handling larger quantities or in situations with a high risk of contamination, a disposable gown made of a material with low particle shed, such as Tyvek®, should be considered.[8]
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols. If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator (e.g., an N95 respirator) should be worn.[9]
Diagram 1: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE based on the assessed risk of the handling procedure.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical for minimizing exposure and preventing accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before starting.
-
Verify that an appropriate fire extinguisher, safety shower, and eyewash station are readily accessible.
-
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers.
-
If possible, weigh the compound directly into the reaction vessel within the fume hood.
-
-
Dissolution and Reaction:
-
Add solvents slowly to the solid to avoid splashing.
-
If the reaction is exothermic, ensure adequate cooling is in place.
-
Keep the reaction vessel covered as much as possible.
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces.
-
Wash hands and forearms thoroughly with soap and water after handling is complete.
-
Disposal Plan: Managing Halogenated Waste
As a brominated organic compound, 3-(3-Bromophenyl)-5-methyl-1H-pyrazole and any materials contaminated with it must be disposed of as halogenated organic waste.[10]
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, paper towels, and disposable gowns, in a designated, clearly labeled hazardous waste container for halogenated solids.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound, including reaction mixtures and cleaning solvents, in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.[11]
-
Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and environmental impact.[12][13]
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.[11]
-
-
Disposal Method:
Diagram 2: Waste Disposal Workflow
Caption: A workflow illustrating the proper segregation and disposal of waste generated from handling the compound.
By implementing these safety protocols, researchers can confidently and safely handle 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, ensuring both personal safety and environmental responsibility.
References
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3B Scientific Corporation. Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. [Link]
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Cole-Parmer. Material Safety Data Sheet: 1-(3-Bromophenyl)-1H-pyrazole. [Link]
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ResearchGate. Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. [Link]
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Pharmaceutical Technology. Considerations for personal protective equipment when handling cytotoxic drugs. [Link]
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National Institutes of Health. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
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Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
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Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
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GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
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Dartmouth College. Personal Protective Equipment in Chemistry. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
